JNK-IN-11
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCENPNQSXLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNK-IN-11: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are key regulators of cellular processes, including stress responses, inflammation, and apoptosis, making them attractive therapeutic targets for a range of diseases. This document details the scientific background of the JNK signaling pathway, the rationale for the development of this compound, its biochemical and cellular activity, and its selectivity profile. Detailed experimental protocols for the synthesis and evaluation of this inhibitor are provided to enable further research and development.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] There are three main JNK genes, JNK1, JNK2, and JNK3, which give rise to at least ten different protein isoforms through alternative splicing.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[3][4]
JNKs are activated in response to a wide array of cellular stimuli, including inflammatory cytokines, environmental stress (e.g., UV radiation, osmotic stress), and growth factors.[1][5] The activation of JNKs occurs through a tiered signaling cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates a threonine and a tyrosine residue in the activation loop of JNK.[2] Once activated, JNKs phosphorylate a variety of downstream substrates, including transcription factors such as c-Jun, which leads to the regulation of gene expression involved in diverse cellular responses like apoptosis, inflammation, and cell differentiation.[3][6]
Given their central role in stress and inflammatory signaling, dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][6] This has made the JNKs a compelling target for the development of small molecule inhibitors.
Discovery and Rationale for this compound
This compound was developed as part of a structure-activity relationship (SAR) study aimed at improving the potency and selectivity of a preceding compound, JNK-IN-8.[7] The core structure of these inhibitors was designed to covalently target a conserved cysteine residue within the ATP-binding pocket of the JNK isoforms, leading to irreversible inhibition.[6]
This compound is a derivative of JNK-IN-8 in which a 4-phenylpyrazolo[1,5-a]pyridine moiety replaces the pyridine group of the parent compound.[7] This modification was intended to enhance the inhibitor's interaction with the kinase, thereby improving its inhibitory activity. The development of irreversible inhibitors like this compound offers the potential for prolonged target engagement and a more durable pharmacological effect.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on its known chemical structure, which incorporates a 4-phenylpyrazolo[1,5-a]pyridine-3-carboxamide core. The synthesis would likely involve the initial construction of the pyrazolo[1,5-a]pyridine ring system, followed by amidation and subsequent coupling with the appropriate side chains. General methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides have been reported and typically involve the condensation of a 1-aminopyridinium salt with an activated carbonyl compound, followed by cyclization and subsequent functional group manipulations.[8][9]
A potential synthetic workflow is outlined below:
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| JNK1 | 4.7 | [6] |
| JNK2 | 18.7 | [6] |
| JNK3 | 1.3 | [6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 1000 | [6] |
| A375 | c-Jun Phosphorylation | 1000 | [6] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Reference |
| Erk1/2 | Potent Inhibition | [6] |
| Rsk1 | Potent Inhibition | [6] |
| Msk1 | Potent Inhibition | [6] |
| p38 | Potent Inhibition | [6] |
Experimental Protocols
JNK Kinase Assay (In Vitro)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against JNK kinases.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) substrate
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
ATP
-
This compound or other test compounds
-
[γ-³²P]ATP (for radioactive assay) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Buffer.
-
In a 96-well plate, add the test compound, recombinant JNK enzyme, and GST-c-Jun substrate.
-
Initiate the kinase reaction by adding a solution of ATP (and [γ-³²P]ATP for radioactive detection) to each well. The final ATP concentration should be at or near the Km for the specific JNK isoform.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit to measure kinase activity (e.g., by luminescence).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit JNK activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
HeLa or A375 cells
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Calculate the percent inhibition of c-Jun phosphorylation for each this compound concentration and determine the EC50 value.
Signaling Pathway Modulation by this compound
This compound exerts its effects by directly inhibiting the kinase activity of JNK isoforms. This leads to a reduction in the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun on serines 63 and 73 is a critical step for its transcriptional activation. By blocking this event, this compound can modulate the expression of genes involved in cellular responses to stress and inflammation.
Conclusion
This compound is a potent, irreversible inhibitor of the JNK family of kinases. Its discovery and characterization have provided a valuable tool for researchers studying the roles of JNK signaling in health and disease. This technical guide has summarized the key aspects of this compound, from its rational design and synthesis to its biological activity and mechanism of action. The detailed experimental protocols provided herein are intended to facilitate further investigation into the therapeutic potential of targeting the JNK pathway. While this compound exhibits some off-target activity, its potent inhibition of JNK makes it a useful pharmacological probe for dissecting the complexities of JNK-mediated signal transduction. Further optimization of this chemical scaffold may lead to the development of more selective and clinically viable JNK inhibitors.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Stem Cell Self-Renewal and Differentiation [mdpi.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in JNK-related drug discovery and development.
Core Compound Information
This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. It has been identified as a valuable tool for investigating the physiological and pathological roles of JNK signaling.
Structure and Chemical Identity
The chemical structure and identity of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate[1] |
| CAS Number | 676594-38-0[1] |
| Molecular Formula | C₁₂H₁₁NO₃S₂[1] |
| Molecular Weight | 281.35 g/mol [1] |
| SMILES | COC(=O)c1sccc1NC(=O)Cc1cccs1[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| LogP (XLogP3) | 2.8 | PubChem[1] |
| Predicted pKa (strongest acidic) | 9.8 | Chemicalize |
| Predicted pKa (strongest basic) | -3.9 | Chemicalize |
| Predicted Aqueous Solubility (pH 7.4) | 0.02 g/L | Chemicalize |
Mechanism of Action and Signaling Pathway
This compound functions as a Type I ATP-competitive inhibitor of JNKs.[2] This means it binds to the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of this compound establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl group and the backbone NH of Met149.[2]
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Biological Activity and Selectivity
Inhibitory Potency
This compound exhibits potent inhibition against JNK isoforms, with varying IC₅₀ values as detailed in the table below.
| Target | IC₅₀ (µM) |
| JNK1 | 2.2[2] |
| JNK2 | 21.4[2] |
| JNK3 | 1.8[2] |
Kinase Selectivity Profile
While this compound is a potent JNK inhibitor, it also demonstrates some off-target activity against other kinases. This is an important consideration for its use as a specific research tool.
| Kinase | Activity/Selectivity |
| p38α | Remarkable selectivity over p38α[2] |
| Erk2 | Remarkable selectivity over Erk2[2] |
It is important to note that broader kinase profiling has revealed that this compound can also potently block the phosphorylation of Erk1/2, Rsk1, and Msk1. This suggests that at higher concentrations, this compound may have a broadened kinase selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and other JNK inhibitors.
In Vitro JNK Kinase Assay (Non-Radioactive)
This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by purified JNK enzyme.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3
-
c-Jun (1-79) fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound or other test compounds
-
96-well assay plates
-
Anti-phospho-c-Jun (Ser63) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add 10 µL of the diluted inhibitor to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay Buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JNK.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun antibody.
-
Incubate for 1 hour at room temperature to capture the c-Jun protein.
-
Wash the plate three times with a wash buffer (e.g., TBS-T).
-
Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate for 1 hour, then wash the plate.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
References
JNK-IN-11: A Technical Guide to its Mechanism and Impact on c-Jun Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11, with a specific focus on its mechanism of action and its inhibitory effect on the phosphorylation of the transcription factor c-Jun. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support research and development efforts in fields such as neurodegenerative diseases, inflammation, and oncology.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, apoptosis, and stress responses. JNKs are activated by various stimuli, such as inflammatory cytokines and environmental stress. Once activated, JNKs phosphorylate a range of downstream targets, with the transcription factor c-Jun being one of the most prominent. The phosphorylation of c-Jun on serine residues 63 and 73, as well as threonine residues 91 and 93, enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular events.
This compound is a potent, ATP-competitive inhibitor of JNKs. It operates as a Type I kinase inhibitor, engaging with the active conformation of the kinase. Understanding the precise interaction of this compound with JNKs and its subsequent effect on c-Jun phosphorylation is crucial for its application as a chemical probe and for its potential therapeutic development.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against the three main JNK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Kinase Target | IC50 (µM) |
| JNK1 | 2.2 |
| JNK2 | 21.4 |
| JNK3 | 1.8 |
Table 1: IC50 values of this compound against JNK isoforms.
It is important to note that while this compound is a potent JNK inhibitor, it has been observed to have off-target effects. Studies have shown that this compound can also potently inhibit the phosphorylation of other kinases, including Erk1/2, Rsk1, Msk1, and p38. This broader kinase inhibition profile should be taken into consideration when interpreting experimental results. Despite its off-target activities, this compound has been reported to achieve complete inhibition of c-Jun phosphorylation in cellular assays.
Signaling Pathway and Inhibitor Action
The JNK signaling cascade is a multi-tiered pathway that culminates in the phosphorylation of its downstream substrates. The following diagram illustrates the canonical JNK signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section outlines representative protocols for assessing the effect of this compound on c-Jun phosphorylation. These are generalized methods and may require optimization for specific cell types and experimental conditions.
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified JNK.
Materials:
-
Active, purified JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-phospho-c-Jun (Ser63 or Ser73)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the JNK enzyme, GST-c-Jun substrate, and this compound (or DMSO for control) in Kinase Assay Buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cellular Assay for c-Jun Phosphorylation using Western Blot
This protocol assesses the ability of this compound to inhibit c-Jun phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes or UV irradiation followed by a recovery period).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane, resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow for investigating the effect of this compound on c-Jun phosphorylation, from initial hypothesis to data interpretation.
An In-depth Technical Guide to the Selectivity Profile of JNK-IN-11
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the selectivity profile of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). It includes quantitative data on its inhibitory activity, a discussion of its off-target effects, and detailed methodologies for the key experiments used to characterize its profile.
Introduction to JNK and this compound
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a critical role in cellular responses to a variety of stress stimuli, including cytokines, osmotic stress, and UV radiation.[1][2] The JNK signaling pathway is implicated in numerous physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation.[3][4] There are three primary JNK genes (Jnk1, Jnk2, and Jnk3) which produce ten different protein isoforms through alternative splicing.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the nervous system.[1][2]
Given their central role in stress signaling, JNKs are attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] However, the development of isoform-selective JNK inhibitors has been challenging due to the high degree of similarity in their ATP-binding pockets.[5][6]
This compound is a potent, ATP-competitive JNK inhibitor.[7] It was developed from the structure-activity relationship (SAR) studies of an earlier compound, JNK-IN-8.[5] Understanding the detailed selectivity profile of this compound is crucial for its application as a pharmacological probe and for assessing its therapeutic potential. This document outlines its on-target potency, kinome-wide selectivity, and the experimental protocols used for this characterization.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential for clinical development. An ideal inhibitor would potently modulate its intended target with minimal activity against other kinases to reduce off-target effects.[8]
Quantitative Inhibition of JNK Isoforms
This compound demonstrates potent inhibition against JNK1 and JNK3, with weaker activity against JNK2. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Kinase | IC₅₀ (µM) |
| JNK1 | 2.2 |
| JNK2 | 21.4 |
| JNK3 | 1.8 |
| Data sourced from MedChemExpress.[7] |
Kinome-wide Selectivity and Off-Target Effects
While potent against its primary targets, this compound exhibits a broadened kinase selectivity profile compared to its parent compound, JNK-IN-8.[1] Profiling against large kinase panels has revealed that this compound possesses significant off-pathway activity, potently inhibiting the phosphorylation of key kinases in other MAPK pathways.
| Off-Target Pathway Component | Observation |
| Erk1/2 (MAPK1/3) | Potent blockade of phosphorylation |
| Rsk1 (RPS6KA1) | Potent blockade of phosphorylation |
| Msk1 (RPS6KA5) | Potent blockade of phosphorylation |
| p38 (MAPK14) | Potent blockade of phosphorylation |
| This activity indicates a broadened selectivity profile for this compound.[1] |
This cross-reactivity, particularly with the Erk and p38 pathways, is a critical consideration for researchers using this compound, as it can confound experimental results.[1][9]
JNK Signaling Pathway Context
To understand the impact of this compound, it is essential to visualize its position within the JNK signaling cascade. The pathway is a three-tiered kinase module activated by various stress signals. This compound acts at the final tier by competing with ATP to prevent the phosphorylation of downstream substrates like c-Jun.
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Experimental Methodologies
The characterization of a kinase inhibitor's selectivity profile relies on a combination of biochemical and cell-based assays.[10][11] These assays measure direct binding, enzymatic inhibition, and target engagement within a complex cellular environment.
Biochemical Kinase Inhibition Assays
These assays quantify the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro. A common method is the Z'-LYTE™ assay, which was used to confirm the activity of this compound's parent compound.[1]
Protocol Overview:
-
Reaction Setup: The purified JNK isoform, a specific peptide substrate, and ATP are combined in a microplate well.
-
Inhibitor Addition: this compound is added across a range of concentrations to different wells. A DMSO control (no inhibitor) is included.
-
Kinase Reaction: The plate is incubated to allow the phosphorylation of the substrate by the kinase.
-
Detection: A development reagent is added. In the Z'-LYTE™ assay, this reagent contains a protease that cleaves only the unphosphorylated substrate, which alters a FRET signal.
-
Data Analysis: The signal is measured using a plate reader. The degree of inhibition is calculated relative to the control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Caption: Generalized workflow for an in-vitro biochemical kinase inhibition assay.
KinomeScan™ Competition Binding Assay
To assess selectivity across the human kinome, competition binding assays like KINOMEscan™ are widely used.[1][12] This method measures the ability of a compound to displace a reference ligand from the ATP-binding site of a large panel of kinases. It measures binding affinity rather than direct enzymatic inhibition.[10][12]
Protocol Overview:
-
System Components: The assay utilizes kinases expressed as fusions with a DNA tag. These are immobilized on a solid support (e.g., beads) via an immobilized, broadly-selective kinase inhibitor (the reference ligand).
-
Competition: The test compound (this compound) is incubated with the kinase-bound beads. If this compound binds to the kinase's ATP pocket, it will displace the kinase from the beads into the solution.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by quantifying the associated DNA tag, typically using quantitative PCR (qPCR).
-
Data Analysis: The results are often reported as "% of control" or a dissociation constant (Kd). A low value indicates strong binding and displacement by the test compound.
Caption: Principle of the KINOMEscan™ competition binding assay for selectivity profiling.
Cellular Target Engagement and Pathway Activity Assays
To confirm that an inhibitor engages its target in a living cell and modulates downstream signaling, cell-based assays are essential. These can range from target engagement assays that measure binding in cells to functional assays that measure the phosphorylation of a downstream substrate.[13]
Protocol Overview (Phospho-Substrate Western Blot):
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with various concentrations of this compound for a defined period.
-
Stimulation: Cells are stimulated with an agent known to activate the JNK pathway (e.g., anisomycin or UV radiation) to induce phosphorylation of JNK substrates.
-
Cell Lysis: The cells are lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a JNK substrate (e.g., phospho-c-Jun). A separate blot is performed for total c-Jun and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate is added. The resulting signal is captured on film or with a digital imager.
-
Analysis: The band intensity for the phosphorylated protein is normalized to the total protein and/or loading control to determine the dose-dependent effect of the inhibitor.
Caption: Workflow for a Western blot-based assay to measure JNK pathway inhibition.
Summary and Conclusion
This compound is a potent inhibitor of JNK1 and JNK3.[7] While it serves as a valuable chemical probe, its utility is qualified by a known broadened selectivity profile that includes potent inhibition of other MAPK pathway components like p38 and Erk1/2.[1] This off-target activity must be carefully considered when interpreting experimental data. The characterization of this compound's selectivity has been achieved through a combination of industry-standard biochemical, binding, and cell-based assays, which together provide a comprehensive understanding of its on- and off-target effects. For researchers, the use of appropriate controls, such as comparing its effects to other, more selective JNK inhibitors or using genetic knockout models, is recommended to validate findings.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
JNK-IN-11: An In-depth Technical Guide for Studying JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, as a tool for investigating JNK signaling pathways. This document details its mechanism of action, biochemical and cellular activity, and provides explicit experimental protocols for its application in research settings.
Introduction to JNK Signaling and this compound
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] This pathway is activated by various stress stimuli, such as inflammatory cytokines, environmental stressors, and growth factors.[1] The core of the JNK signaling cascade consists of a three-tiered module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.
Given the central role of JNK signaling in numerous physiological and pathological processes, specific and potent inhibitors are invaluable tools for dissecting its function. This compound is a small molecule inhibitor that has been developed for this purpose. It is a potent, ATP-competitive inhibitor of JNK isoforms.[2] Understanding its biochemical properties and utilizing it with appropriate experimental protocols is crucial for obtaining reliable and interpretable results in JNK signaling research.
JNK Signaling Pathway
The JNK signaling cascade is initiated by a variety of extracellular and intracellular stimuli. These signals are transduced through a series of phosphorylation events, as depicted in the diagram below.
References
JNK-IN-11 in Different Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are key regulators of a multitude of cellular processes, including proliferation, apoptosis, and stress responses. Their dysregulation is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. JNK-IN-11 is a covalent inhibitor of JNK; however, a comprehensive analysis of its effects across a broad spectrum of cancer cell lines remains to be fully elucidated. This technical guide provides an in-depth overview of the JNK signaling pathway in the context of cancer and outlines detailed experimental protocols for evaluating the efficacy of JNK inhibitors like this compound. While specific quantitative data for this compound is limited in the public domain, this guide serves as a foundational resource for researchers aiming to investigate its therapeutic potential.
The JNK Signaling Pathway in Cancer: A Dual Role
The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway and is primarily activated by stress stimuli, inflammatory cytokines, and growth factors.[1][2] The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself.[3] Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex.[3]
The role of the JNK pathway in cancer is complex and often contradictory, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the cellular context, the specific JNK isoform involved (JNK1, JNK2, or JNK3), and the nature of the stimulus.[1][4][5]
-
Tumor-Suppressive Role: Sustained JNK activation is often associated with the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[5][6] JNK can promote apoptosis by upregulating pro-apoptotic proteins and inhibiting anti-apoptotic proteins of the Bcl-2 family.[6]
-
Pro-Oncogenic Role: In contrast, transient JNK activation can promote cell survival, proliferation, and metastasis.[7][8] This pro-survival function can be mediated through the upregulation of anti-apoptotic genes and crosstalk with other survival pathways like NF-κB and JAK/STAT.[2]
Quantitative Data on this compound Efficacy
For researchers investigating this compound, it is imperative to experimentally determine these parameters for their specific cancer cell lines of interest. The following tables are provided as templates for organizing such experimentally derived data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Citation |
| Breast Cancer | MCF-7 | Data not available | Data not available | Data not available | |
| Breast Cancer | MDA-MB-231 | Data not available | Data not available | Data not available | |
| Lung Cancer | A549 | Data not available | Data not available | Data not available | |
| Prostate Cancer | PC-3 | Data not available | Data not available | Data not available | |
| Pancreatic Cancer | PANC-1 | Data not available | Data not available | Data not available | |
| Colon Cancer | HCT116 | Data not available | Data not available | Data not available |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Citation |
| MCF-7 | Data not available | Data not available | Data not available | Data not available | |
| A549 | Data not available | Data not available | Data not available | Data not available | |
| PC-3 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cell Cycle Arrest Induced by this compound in Various Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| MCF-7 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| A549 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| PC-3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow.
Western Blotting for JNK Pathway Analysis
This protocol is for detecting the expression and phosphorylation status of key proteins in the JNK signaling pathway.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-phospho-c-Jun, anti-p53, anti-Bcl-2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Western Blotting Experimental Workflow.
This compound Signaling Pathway
Specific, validated upstream and downstream targets of this compound in various cancer cell lines are not extensively documented in publicly available literature. The following diagram represents a generalized JNK signaling pathway that can be used as a starting point for investigating the specific effects of this compound. It is crucial to experimentally validate the modulation of these components by this compound in the cancer cell lines of interest.
Generalized JNK Signaling Pathway.
Conclusion and Future Directions
This compound represents a potential therapeutic agent for targeting cancers with dysregulated JNK signaling. However, a significant gap exists in the publicly available, comprehensive quantitative data regarding its efficacy and mechanism of action across a diverse range of cancer cell lines. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically evaluate this compound. Future research should focus on generating robust datasets for IC50 values, apoptosis induction, and cell cycle effects in a wide panel of cancer cell lines. Furthermore, elucidating the specific upstream and downstream targets of this compound will be crucial for understanding its precise mechanism of action and for the rational design of combination therapies. Such studies will be instrumental in advancing our understanding of this compound and its potential clinical translation in cancer therapy.
References
- 1. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silibinin induces G1 arrest, apoptosis and JNK/SAPK upregulation in SW1990 human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies Involving JNK-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on JNK-IN-11, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.
Core Concepts: this compound and the JNK Signaling Pathway
JNKs are a family of serine/threonine protein kinases that are activated in response to a wide array of cellular stresses, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock. The JNK signaling pathway plays a critical role in regulating various cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound is a covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of JNK isoforms. By forming an irreversible covalent bond, this compound offers the potential for prolonged and potent inhibition of JNK signaling.
Below is a diagram illustrating the canonical JNK signaling cascade and the point of intervention for JNK inhibitors like this compound.
Figure 1: JNK Signaling Pathway and this compound Inhibition.
Quantitative Data
This section presents the available quantitative data for this compound in clearly structured tables for easy comparison.
In Vitro and Cellular Potency of this compound
The following table summarizes the inhibitory activity of this compound against JNK isoforms in biochemical assays and its efficacy in a cellular context.
| Parameter | JNK1 | JNK2 | JNK3 | HeLa cells (p-c-Jun) | A375 cells (p-c-Jun) | Reference |
| IC50 (nM) | 1.3 | 0.5 | - | - | - | [1] |
| EC50 (nM) | - | - | - | ~30 | ~10 | [1] |
Note: A lower IC50 or EC50 value indicates greater potency.
In Vivo Efficacy of a Related Covalent JNK Inhibitor (JNK-IN-8)
While specific in vivo efficacy data for this compound is not publicly available, studies on the structurally and mechanistically similar covalent inhibitor, JNK-IN-8, provide valuable insights into the potential in vivo activity of this class of compounds.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| PDX in nude mice | Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 (20 mg/kg, i.p.) | Slowed tumor growth | [2] |
| Syngeneic (E0771) | Mouse Mammary Tumor | JNK-IN-8 (20 mg/kg, i.p.) | Reduced tumor growth, decreased c-Jun phosphorylation | [2] |
Pharmacokinetics of a Structurally Related JNK Inhibitor (IQ-1)
Pharmacokinetic data for this compound is not currently available. However, a study on the structurally related 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) in rats provides an indication of the potential pharmacokinetic profile.
| Parameter | Value | Animal Model | Dosing | Reference |
| Absolute Bioavailability | < 1.5% | Rats | Oral (25, 50, 100 mg/kg) vs. IV (1 mg/kg) | [1] |
| Cmax (25 mg/kg, oral) | 24.72 ± 4.30 ng/mL | Rats | Single oral dose | [1] |
| Cmax (50 mg/kg, oral) | 25.66 ± 7.11 ng/mL | Rats | Single oral dose | [1] |
| Cmax (100 mg/kg, oral) | 37.61 ± 3.53 ng/mL | Rats | Single oral dose | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of JNK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a JNK inhibitor.
Figure 2: Workflow for an In Vitro JNK Kinase Inhibition Assay.
Methodology:
-
Reagents and Materials: Recombinant human JNK1, JNK2, or JNK3 enzyme; GST-c-Jun substrate; ATP; kinase assay buffer; this compound; anti-phospho-c-Jun antibody; detection reagents.
-
Procedure:
-
In a microplate, incubate the JNK enzyme with varying concentrations of this compound for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GST-c-Jun substrate and ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or radiometric analysis.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Inhibition of c-Jun Phosphorylation (Western Blot)
This protocol describes how to measure the EC50 of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A375) in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a stress-inducing agent (e.g., anisomycin or UV radiation) for a short period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition.
-
Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the EC50 value.
-
In Vivo Tumor Xenograft Study (Representative Protocol)
The following is a representative protocol for evaluating the in vivo efficacy of a JNK inhibitor in a mouse xenograft model, based on studies with JNK-IN-8.[2]
Figure 3: Workflow for an In Vivo Tumor Xenograft Study.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for patient-derived xenograft (PDX) models or syngeneic models with immunocompetent mice (e.g., C57BL/6) for cell line-derived tumors.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the JNK inhibitor (e.g., JNK-IN-8 at 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of biomarkers such as phospho-c-Jun (to confirm target engagement) and Ki-67 (to assess proliferation).
Conclusion and Future Directions
This compound is a potent and selective covalent inhibitor of JNK with demonstrated in vitro and cellular activity. While in vivo data for this compound is currently limited, studies on similar covalent JNK inhibitors suggest its potential for in vivo efficacy in preclinical models of diseases such as cancer. The low oral bioavailability of a structurally related compound highlights a potential challenge that may need to be addressed in further development.
Future preclinical studies on this compound should focus on:
-
In vivo efficacy studies in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.
-
Comprehensive pharmacokinetic (ADME) and toxicological profiling to assess its drug-like properties and safety.
-
Investigation of the pharmacodynamic effects in vivo to establish a clear relationship between target engagement and therapeutic response.
The data and protocols presented in this guide provide a solid foundation for the design and execution of these future preclinical investigations.
References
Methodological & Application
Application Notes and Protocols for JNK-IN-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-11 is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis.[1] The JNK signaling pathway is a critical component in various cellular processes, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] this compound provides a valuable tool for researchers to investigate the role of JNK signaling in these pathological processes. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action
JNKs are activated by a cascade of protein kinases in response to various stimuli, including cytokines and environmental stress.[3] Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes like apoptosis and inflammation.[1] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates.[1]
Quantitative Data
The inhibitory potency of this compound against the three JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (µM) |
| JNK1 | 2.2 |
| JNK2 | 21.4 |
| JNK3 | 1.8 |
Caption: Table 1. IC50 values of this compound for JNK isoforms.
Signaling Pathway Diagram
Caption: JNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details a representative in vitro kinase assay protocol to determine the IC50 of this compound. This protocol is adapted from standard kinase assay methodologies and can be modified for various detection methods, including radiometric, fluorescence-based, or Western blot analysis.
Protocol 1: In Vitro JNK Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a JNK substrate.
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme (recombinant)
-
JNK substrate (e.g., ATF2 or c-Jun fusion protein)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
96-well microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare Kinase Reaction Mix: In a 96-well plate, prepare the kinase reaction mix for each well. The final volume is typically 25-50 µL.
-
Kinase Assay Buffer
-
Active JNK enzyme (concentration to be optimized for linear reaction kinetics)
-
JNK substrate (e.g., 1-2 µg of ATF2)
-
-
Inhibitor Pre-incubation: Add the serially diluted this compound or DMSO (vehicle control) to the respective wells containing the kinase reaction mix. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific JNK isoform, if known, to accurately determine the potency of an ATP-competitive inhibitor. A common concentration is 10-50 µM.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the kinase reaction.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based JNK Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of endogenous c-Jun in a cellular context.
Materials:
-
Cell line known to have an active JNK pathway (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV irradiation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, re-probe the membrane with antibodies against total c-Jun, total JNK, or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition.
-
Determine the extent of inhibition of c-Jun phosphorylation by this compound.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro JNK Kinase Assay.
References
Application Notes and Protocols for JNK-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, in cell culture experiments. The included protocols offer detailed methodologies for determining optimal treatment conditions and assessing the inhibitor's effects on the JNK signaling pathway.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2][3] The JNK signaling cascade involves a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself.[4] Once activated by dual phosphorylation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates genes involved in critical cellular processes like apoptosis, inflammation, proliferation, and differentiation.[1][4][5][6]
This compound is a potent, ATP-competitive inhibitor of JNK isoforms.[7] Its primary mechanism is to block the kinase activity of JNK, thereby preventing the phosphorylation of downstream substrates like c-Jun.[1] It is a valuable tool for investigating the physiological and pathological roles of the JNK pathway. However, it is noteworthy that at higher concentrations, this compound has been observed to have off-target activity, inhibiting other kinases such as Erk1/2, Rsk1, Msk1, and p38.[8]
Quantitative Data and Reagent Preparation
Biochemical Potency of this compound
The inhibitory activity of this compound has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Kinase | IC₅₀ (µM) |
| JNK1 | 2.2[7] |
| JNK2 | 21.4[7] |
| JNK3 | 1.8[7] |
| Table 1. Biochemical potency of this compound against JNK isoforms. |
Reagent Preparation Protocol
Stock Solution (10 mM):
-
This compound is typically supplied as a solid powder. To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A similar JNK inhibitor, JNK-IN-8, is stable for at least 12 months under these conditions.[9]
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound from the stock solution using complete cell culture medium.
-
It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol: Determining Optimal Concentration via Cell Viability Assay
Before assessing the specific effects on the JNK pathway, it is essential to determine the cytotoxic concentration range of this compound for your specific cell line. A dose-response experiment using a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) is recommended.
Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a desired duration (common time points are 24, 48, and 72 hours).[10][11]
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of MTT solution at 5 mg/mL) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours for MTT).[10]
-
Signal Measurement: If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value for cytotoxicity.
Protocol: Assessing JNK Pathway Inhibition by Western Blot
Western blotting is the standard method to confirm that this compound is inhibiting its target in a cellular context. The key readout is a decrease in the phosphorylation of the direct JNK substrate, c-Jun.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. scbt.com [scbt.com]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for JNK-IN-11 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, in Western blotting applications. These guidelines are intended to assist researchers in accurately assessing the inhibition of the JNK signaling pathway.
Introduction to this compound
This compound is an ATP-competitive kinase inhibitor with potent activity against JNK isoforms JNK1, JNK2, and JNK3.[1][2] It is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cell proliferation.[3][4] Western blotting is a key technique to measure the efficacy of this compound by detecting the phosphorylation status of JNK and its downstream targets, primarily c-Jun.
Mechanism of Action: this compound acts as a Type I ATP-competitive kinase inhibitor.[1] It binds to the ATP-binding pocket of JNK, preventing the phosphorylation of JNK and subsequently inhibiting its kinase activity. This leads to a decrease in the phosphorylation of downstream substrates like c-Jun.
Specificity: While potent against JNKs, this compound has demonstrated some off-target activity. It has been observed to inhibit the phosphorylation of other kinases, including Erk1/2, Rsk1, Msk1, and p38.[5][6] Researchers should consider these potential off-target effects when interpreting results and may need to include additional controls to verify the specificity of the observed effects. Despite this, it has been shown to provide a very complete inhibition of c-Jun phosphorylation.[5][6]
JNK Signaling Pathway Overview
The JNK pathway is a conserved signaling cascade that responds to various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress.[3][7] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAP kinase (JNK). Upon activation, JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.[3][7]
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section outlines a detailed protocol for using this compound in a Western blotting experiment to assess its inhibitory effect on the JNK pathway.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HEK293, HeLa, Jurkat) and culture media.
-
JNK Pathway Activator: Anisomycin, UV radiation, or other relevant stress stimuli.
-
This compound: Prepare stock solutions in DMSO (e.g., 10 mM) and store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), wash buffer (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis using this compound.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway by adding an activator (e.g., 10 µg/mL anisomycin for 30 minutes) or by exposing cells to UV radiation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. A recommended amount is 10-40 µg of total protein per lane.
-
Add SDS-PAGE loading buffer to the lysates and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JNK and a loading control like β-actin.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Data Presentation and Interpretation
The primary outcome of the Western blot will be the visualization of protein bands corresponding to the phosphorylated and total forms of JNK and its substrates. JNK isoforms typically appear at molecular weights of approximately 46 kDa and 54 kDa.[3][9] A successful experiment will show a decrease in the p-JNK/total JNK ratio in a dose-dependent manner with increasing concentrations of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets. This data is crucial for designing experiments and interpreting results.
| Target | IC₅₀ Value | Notes | Reference |
| JNK1 | 2.2 µM | Potent inhibition. | [1] |
| JNK2 | 21.4 µM | Weaker inhibition compared to JNK1 and JNK3. | [1] |
| JNK3 | 1.8 µM | Most potently inhibited isoform. | [1] |
Example Experimental Data Interpretation
A study using HEK293-IL1R cells stimulated with anisomycin demonstrated the effects of this compound via Western blot.[5] The results showed that this compound not only inhibited the phosphorylation of JNK and its substrate c-Jun but also affected the phosphorylation of p38 and MSK1, confirming its off-target activities.[5] When analyzing your results, a decrease in the phosphorylation of c-Jun serves as a strong indicator of on-target JNK pathway inhibition.
Key Considerations:
-
Controls are critical: Always include a vehicle control (DMSO), a positive control (stimulated cells without inhibitor), and a negative control (unstimulated cells).
-
Titrate the inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Confirm with downstream targets: Probing for phospho-c-Jun provides a more direct measure of JNK kinase activity inhibition.
-
Acknowledge off-target effects: Be aware of the potential for this compound to inhibit other kinases like p38 and Erk.[5] If these pathways are relevant to your study, consider using additional, more specific inhibitors as controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn:443 [molnova.cn:443]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for JNK Inhibition in In Vivo Mouse Models
Topic: JNK-IN-11 Dosage for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for this compound in mouse models have not been extensively published. The following application notes and protocols are based on data from structurally related and functionally similar JNK inhibitors, primarily the covalent inhibitor JNK-IN-8, and other commonly used JNK inhibitors. These recommendations should serve as a starting point for experimental design, and dose-response studies for this compound are highly recommended.
Introduction to JNK Signaling and Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway plays a critical role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][2] JNKs exist in three isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[2] Dysregulation of JNK signaling has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[3][4][5]
JNK inhibitors are broadly classified into several categories, including ATP-competitive inhibitors (e.g., SP600125), peptide inhibitors (e.g., D-JNKI-1), and covalent inhibitors (e.g., JNK-IN-8). Covalent inhibitors like JNK-IN-8, and presumably this compound, offer the potential for increased potency and duration of action by forming an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of JNK.
Data Presentation: In Vivo Dosages of JNK Inhibitors in Rodent Models
The following table summarizes reported dosages and administration routes for various JNK inhibitors in mouse and rat models. This data can be used to guide the initial dose-finding studies for this compound.
| Inhibitor | Model Organism | Disease Model | Dosage | Administration Route | Reference |
| JNK-IN-8 | Mouse | Triple-Negative Breast Cancer (Xenograft) | 25 mg/kg | Not specified | [6] |
| JNK-IN-5A | Rat | Toxicology Study | 30, 100, 300 mg/kg/day | Oral | [7] |
| SP600125 | Mouse | Chronic Lymphocytic Leukemia | 100 mg/kg/day | Oral Gavage | [8] |
| SP600125 | Mouse | Notch Signaling Inhibition in Brain | Not specified | Intraperitoneal (i.p.) | [9] |
| D-JNKI-1 | Mouse | Chronic Colitis | 1 µg/kg (on days 2, 12, 22) | Subcutaneous (s.c.) | [10] |
| CC-401 | Mouse | Colorectal Cancer | Not specified | Not specified | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a JNK Inhibitor in a Mouse Xenograft Model
This protocol is a generalized procedure based on common practices in preclinical cancer research and should be adapted for the specific tumor model and inhibitor.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) for human cancer cell line xenografts.
-
House animals in accordance with institutional guidelines and provide access to food and water ad libitum.
-
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer) under standard conditions.
-
Harvest and resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Inject an appropriate number of cells (e.g., 1 x 106 to 5 x 106) subcutaneously or orthotopically into the flank or relevant tissue of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a predetermined average volume (e.g., 80-100 mm3), randomize the mice into treatment and control groups.[6]
-
-
Inhibitor Preparation and Administration:
-
Vehicle Preparation: Prepare a suitable vehicle for the inhibitor. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Inhibitor Formulation: Dissolve this compound in the vehicle to the desired final concentration for injection. Sonication may be required to achieve complete dissolution.
-
Administration: Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection) at the determined dosage and frequency. Based on data for JNK-IN-8, a starting dose of 25 mg/kg could be considered.[6]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Portions of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for p-c-Jun) or fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis Protocol
-
Tissue Collection: Collect tumors and other relevant tissues at the end of the efficacy study or from a satellite group of animals at various time points after the final dose.
-
Western Blotting:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (a direct downstream target of JNK), total c-Jun, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in the p-c-Jun/total c-Jun ratio would indicate target engagement by the JNK inhibitor.
-
Mandatory Visualizations
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of inhibition.
Experimental Workflow for In Vivo JNK Inhibitor Testing
Caption: General experimental workflow for testing a JNK inhibitor in a mouse tumor model.
References
- 1. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition on JNK Mimics Silencing of Wnt-11 Mediated Cellular Response in Androgen-Independent Prostate Cancer Cells [mdpi.com]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of JNK inhibitor D-JNKI-1 in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-11 solubility and preparation for experiments
Application Notes and Protocols for JNK-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is activated by a wide range of stimuli, including inflammatory cytokines, growth factors, and environmental stresses.[2] Once activated, this cascade plays a critical role in regulating numerous cellular processes such as gene expression, cell proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4]
This compound is a potent, ATP-competitive inhibitor of the JNK isoforms.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the JNK enzymes, thereby preventing the phosphorylation of their downstream substrates.[2] These application notes provide detailed information on the solubility of this compound, its preparation for experimental use, and protocols for its application in both in vitro and cell-based assays.
The JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress signals that activate upstream MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate the MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7. In turn, activated MKK4 and MKK7 dually phosphorylate a conserved Thr-Pro-Tyr (TPY) motif on the JNK isoforms (JNK1, JNK2, and JNK3), leading to their activation. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[1]
Properties and Solubility of this compound
This compound is a potent inhibitor of JNK isoforms 1 and 3, with weaker activity against JNK2. It demonstrates high selectivity over other related kinases like p38α and Erk2.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
|---|---|
| JNK1 | 2.2[2] |
| JNK2 | 21.4[2] |
| JNK3 | 1.8[2] |
Table 2: Solubility of this compound *
| Solvent | Solubility |
|---|---|
| DMSO | ~25 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~3 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |
| Aqueous Media | Low Solubility |
Note: Solubility data is based on the structurally similar compound WNK-IN-11 and should be used as a guideline.[5] For cell culture applications, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cytotoxicity.[4]
Preparation and Storage of this compound Stock Solution
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Pre-weigh : Before opening, briefly centrifuge the vial to ensure all the powdered compound is at the bottom.
-
Solvent Addition : Based on the molecular weight of this compound (provided by the supplier), calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM stock concentration.
-
Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing : Vortex or sonicate the solution gently until the compound is completely dissolved. A brief warming to 37°C may aid dissolution if necessary.
-
Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
Storage and Stability
-
Solid Compound : Store the solid form of this compound at -20°C, protected from light and moisture. A desiccant is recommended for long-term storage.[4]
-
Stock Solution : Store the DMSO stock solution aliquots at -20°C. When stored correctly, the stock solution should be stable for up to 6 months.[6] Before use, thaw an aliquot at room temperature and mix thoroughly. Avoid keeping the stock solution at room temperature for extended periods.
Experimental Protocols
Protocol 1: In Vitro JNK Kinase Assay
This protocol describes how to measure the inhibitory effect of this compound on JNK activity using an in vitro kinase assay, followed by Western blot analysis. The principle involves immunoprecipitating active JNK from cell lysates and then performing a kinase reaction with a recombinant substrate (e.g., c-Jun).[7][8]
Methodology:
-
Cell Lysate Preparation :
-
Culture cells (e.g., HeLa or HEK293) and treat with a known JNK activator (e.g., UV radiation, Anisomycin) to induce JNK phosphorylation.
-
Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
-
Immunoprecipitation (IP) of JNK :
-
To approximately 200-500 µg of cell lysate, add an anti-JNK antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.[8]
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer to remove unbound proteins.[7]
-
-
Kinase Reaction :
-
Resuspend the washed beads in kinase buffer containing recombinant c-Jun protein (as a substrate) and ATP.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Include a DMSO vehicle control.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.[9]
-
-
Western Blot Analysis :
-
Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63 or Ser73).[7][10]
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the bands. A decrease in the phospho-c-Jun signal in the presence of this compound indicates successful inhibition.
-
Protocol 2: Cell-Based Assay for JNK Inhibition via Western Blot
This protocol determines the efficacy of this compound within a cellular context by measuring the phosphorylation of its endogenous substrate, c-Jun.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. JNK Inhibitor I, (L)-Form, Cell-Permeable The JNK Inhibitor I, (L)-Form, Cell-Permeable controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. abcam.cn [abcam.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
Measuring the Efficacy of JNK-IN-11 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are key members of the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, proliferation, differentiation, and apoptosis (programmed cell death).[1][2] This pathway operates through a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK protein itself.[3] Upon activation by stimuli such as environmental stress or inflammatory cytokines, JNKs phosphorylate a variety of downstream targets, most notably the transcription factor c-Jun, leading to changes in gene expression.[3][4]
Given its central role in stress responses and cell fate, the JNK pathway is a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][5] JNK-IN-11 is a potent, ATP-competitive inhibitor of JNK isoforms. Evaluating the efficacy of such inhibitors in a cellular context is crucial for their development and application. This document provides detailed protocols and application notes for measuring the efficacy of this compound by assessing its impact on JNK pathway activity and downstream cellular functions.
JNK Signaling Pathway Overview
The JNK signaling cascade is initiated by a wide range of stimuli that activate upstream MAPKKKs (e.g., MEKK1-4, MLKs). These kinases then phosphorylate and activate the MAPKKs, specifically MKK4 and MKK7.[3] MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues (Thr183/Tyr185) within its activation loop, leading to full JNK activation.[6] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of transcription factors like c-Jun and ATF2, or act on cytoplasmic and mitochondrial targets to control cellular processes like apoptosis.[3]
Quantitative Data Summary
The efficacy of a kinase inhibitor is often first quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. It is important to distinguish between biochemical assays, which use purified enzymes, and cell-based assays, where the inhibitor must cross the cell membrane and compete with high intracellular ATP concentrations.
| Inhibitor | Target | Assay Type | IC50 (µM) |
| This compound | JNK1 | Biochemical | 2.2 |
| JNK2 | Biochemical | 21.4 | |
| JNK3 | Biochemical | 1.8 |
Note: Cellular IC50 values are cell-line dependent and must be determined empirically. The data presented here are from biochemical assays using purified enzymes.
Experimental Protocols
Western Blot Analysis of JNK Pathway Activation
This method measures the phosphorylation status of JNK and its direct substrate, c-Jun, providing a direct readout of JNK activity within the cell. A decrease in the phosphorylation of these targets in the presence of this compound indicates effective inhibition.
Protocol:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours. Subsequently, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add SDS-PAGE loading buffer (e.g., Laemmli buffer) and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/Ser73), and total c-Jun. A loading control like β-actin or GAPDH is essential.[4]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Immunoprecipitation (IP)-Kinase Assay
This assay directly measures the enzymatic activity of JNK isolated from cells. It involves immunoprecipitating JNK and then incubating the immune complex with an exogenous substrate (e.g., recombinant c-Jun or ATF2) and ATP. The amount of substrate phosphorylation is then quantified, typically by Western blot.
Protocol:
-
Cell Lysis: Prepare cell lysates from treated and control cells as described in the Western Blot protocol (steps 1-4). Use a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: To 200-500 µg of cell lysate, add 2-4 µg of an anti-JNK antibody.[6] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9]
-
Capture Immune Complexes: Add an appropriate amount of Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours at 4°C.[9][10]
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer, followed by two washes with kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT).[11]
-
Kinase Reaction: Resuspend the washed bead pellet in 40-50 µL of kinase buffer containing 1-2 µg of a recombinant JNK substrate (e.g., GST-c-Jun or MBP-ATF2) and 100-200 µM ATP.[6]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.[6]
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and perform a Western blot as described previously, using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun Ser63).
Cellular Apoptosis Assay (Annexin V Staining)
Since sustained JNK activation is often pro-apoptotic, inhibiting JNK can protect cells from certain death stimuli.[2] Conversely, in some cancer contexts, JNK may have a pro-survival role, and its inhibition can induce apoptosis.[1][12] The Annexin V assay quantifies apoptosis by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of this process.
Protocol:
-
Cell Treatment: Seed cells in multi-well plates. Treat with the desired stimulus to induce apoptosis, in the presence or absence of various concentrations of this compound, for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.
-
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition on JNK Mimics Silencing of Wnt-11 Mediated Cellular Response in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-SAPK/JNK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mesoscale.com [mesoscale.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. abcam.cn [abcam.cn]
- 10. med.upenn.edu [med.upenn.edu]
- 11. IN-VITRO KINASE ASSAY [whitelabs.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]
Application Notes and Protocols: Utilizing JNK-IN-11 for the Co-Immunoprecipitation of JNK Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and stress responses.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by various stimuli, such as cytokines and environmental stress.[1] The JNK signaling pathway is a tiered cascade involving MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MAP3Ks), which ultimately leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun, thereby regulating gene expression.[2]
Given their central role in stress signaling, JNKs are attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders and inflammatory conditions.[1] JNK-IN-11 is a potent, ATP-competitive inhibitor of JNK isoforms. Its efficacy in blocking the kinase activity of JNK makes it a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway.
These application notes provide a detailed protocol for utilizing this compound to study the protein-protein interactions of JNK. By inhibiting JNK's kinase activity, researchers can investigate how this inhibition affects the association of JNK with its scaffold proteins and substrates. This is achieved by treating cells with this compound prior to performing a co-immunoprecipitation (co-IP) assay using an antibody specific to a JNK isoform. This approach allows for the identification of interaction partners whose association with JNK is dependent on its catalytic activity.
JNK Signaling Pathway
The JNK signaling cascade is initiated by a variety of extracellular and intracellular stimuli that activate a MAP3K. This activated MAP3K then phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates JNK on a conserved Thr-Pro-Tyr motif, leading to its activation. Activated JNK can then phosphorylate numerous downstream substrates, including transcription factors like c-Jun, to elicit a cellular response. The specificity of these interactions is often mediated by scaffold proteins such as JIP1 (JNK-interacting protein 1).[3][4]
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNK-IN-11 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11, in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of preclinical studies to evaluate synergistic anti-cancer effects.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, including exposure to chemotherapeutic agents.[1][2] Dysregulation of the JNK pathway is frequently implicated in the development of chemotherapy resistance.[3][4][5] JNK signaling can have both pro-apoptotic and pro-survival roles depending on the cellular context and the nature of the stimulus.[6] In many cancers, sustained JNK activation contributes to cell survival and proliferation, thereby diminishing the efficacy of cytotoxic drugs.[3][6]
This compound is a potent and selective covalent inhibitor of JNK.[1] By targeting a conserved cysteine residue, it irreversibly inhibits JNK activity, making it a valuable tool for investigating the role of JNK in cancer biology and a potential candidate for combination therapies.[1] The rationale for combining this compound with chemotherapy is to abrogate the pro-survival signals mediated by JNK, thereby sensitizing cancer cells to the cytotoxic effects of conventional anti-cancer drugs and potentially overcoming acquired resistance.[2][4]
Quantitative Data Summary
While specific quantitative data for this compound in combination with other chemotherapy agents is limited in the public domain, the following table summarizes representative data for the structurally related and well-characterized JNK inhibitor, JNK-IN-8, in combination with the FOLFOX chemotherapy regimen in pancreatic ductal adenocarcinoma (PDAC) models. This data serves as a strong rationale for investigating similar combinations with this compound.
| JNK Inhibitor | Combination Agent(s) | Cell Line / Model | Endpoint | Result | Reference |
| JNK-IN-8 | FOLFOX (5-FU + Leucovorin + Oxaliplatin) | PDAC Patient-Derived Xenografts (PDX) | Tumor Growth Inhibition | Significant synergy observed; combination treatment led to greater tumor growth inhibition than either agent alone. | [7] |
| JNK-IN-8 | FOLFOX | PDAC Cell Lines | Cell Viability (Synergy Screen) | JNK-IN-8 was identified as a top synergistic compound with FOLFOX in a screen of 176 small molecules. | [7] |
Signaling Pathways and Experimental Workflow
JNK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JNK signaling pathway, which can be activated by various cellular stressors, including chemotherapy. This compound covalently binds to and inhibits JNK, preventing the downstream phosphorylation of transcription factors like c-Jun, which would otherwise promote the expression of pro-survival genes.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Combination Studies
This diagram outlines a typical workflow for evaluating the synergistic effects of this compound and a chemotherapy agent in vitro.
Caption: A generalized experimental workflow for combination studies.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the chosen chemotherapy agent individually.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. A typical concentration range would span from 1 nM to 100 µM.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability versus the log of the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound and a chemotherapy agent.
Materials:
-
Same as Protocol 1
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Experimental Design: Based on the individual IC50 values, design a combination matrix. A common approach is to use a constant ratio of the two drugs, with concentrations spanning above and below their respective IC50s (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat cells with the single agents and the combinations at the predetermined concentrations.
-
Viability Assay: After 72 hours of incubation, perform the CellTiter-Glo® assay as described in Protocol 1.
-
Data Analysis:
-
Enter the dose-response data for the single agents and the combination into CompuSyn software.
-
The software will calculate the Combination Index (CI).
-
Interpret the CI values:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis in cells treated with this compound and/or a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the single agents and their synergistic combination (determined from Protocol 2) for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and trypsinize.
-
Combine the trypsinized cells with the cells from the medium.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The provided protocols offer a framework for the systematic evaluation of such combinations in a preclinical setting. The dual-faceted role of JNK in cell survival and apoptosis underscores the importance of empirical testing in relevant cancer models to determine the therapeutic potential of JNK inhibition.[6][8] Further in vivo studies will be necessary to validate the in vitro findings and to assess the translational potential of this combination approach.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. Site is undergoing maintenance [innovations-report.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using JNK-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11 , to investigate and potentially overcome drug resistance in cancer cells. The protocols outlined below are designed to assess the role of the JNK signaling pathway in chemoresistance and to evaluate the efficacy of this compound in sensitizing resistant cells to standard chemotherapeutic agents.
Introduction to JNK and Drug Resistance
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a dual role in the cellular response to stress, including chemotherapy.[1] While sustained JNK activation can promote apoptosis (programmed cell death), transient or context-dependent activation can contribute to cell survival, proliferation, and ultimately, drug resistance.[1][2] Dysregulation of the JNK pathway has been implicated in resistance to a variety of chemotherapeutic agents, including cisplatin and paclitaxel, across numerous cancer types.[3][4]
This compound is a potent and selective inhibitor of JNK. However, it is crucial to note that this compound has been reported to have off-target effects on other kinases, including Erk1/2, Rsk1, Msk1, and p38. Therefore, experimental design and data interpretation must account for these potential confounding factors through appropriate controls.
JNK Signaling Pathway in Drug Resistance
The JNK signaling pathway is a multi-tiered cascade that translates extracellular and intracellular stress signals into a cellular response. In the context of drug resistance, chemotherapeutic agents can act as stress stimuli, leading to the activation of this pathway.
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on drug-resistant cancer cells. It is recommended to use both a drug-sensitive parental cell line and its resistant counterpart for comparative analysis.
Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound on the viability of cancer cells in the presence or absence of a chemotherapeutic agent.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT) or activation reagent (for XTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
Chemotherapeutic agent alone
-
This compound alone
-
Combination of the chemotherapeutic agent and this compound
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT or XTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of this compound.
Data Presentation:
| Cell Line | Treatment | IC50 of Chemotherapeutic Agent (µM) |
| Sensitive | Chemo alone | Expected low value |
| Chemo + this compound (X µM) | Expected similar/slightly lower value | |
| Resistant | Chemo alone | Expected high value |
| Chemo + this compound (X µM) | Expected significantly lower value | |
| Table 1: Example of expected results from a cell viability assay. A significant decrease in the IC50 of the chemotherapeutic agent in resistant cells when combined with this compound would indicate a reversal of resistance. |
Western Blot Analysis
This technique is used to assess the phosphorylation status of JNK and its downstream targets, as well as markers of apoptosis and autophagy.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-PARP, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells with the chemotherapeutic agent, this compound, or a combination of both for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Protein | Sensitive Cells (Chemo) | Resistant Cells (Chemo) | Resistant Cells (Chemo + this compound) |
| p-JNK | Increased | Highly Increased | Decreased |
| p-c-Jun | Increased | Highly Increased | Decreased |
| Cleaved PARP | Increased | Minimally Increased | Significantly Increased |
| LC3-II/LC3-I ratio | Increased | Highly Increased | Decreased/Increased (context-dependent) |
| Table 2: Expected changes in protein expression and phosphorylation. A decrease in p-JNK and p-c-Jun, and an increase in cleaved PARP in the combination treatment group would suggest that this compound is inhibiting the pro-survival JNK pathway and promoting apoptosis. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells as described in the Western Blot protocol.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Resistant | Vehicle | Baseline level |
| Chemo alone | Slight increase | |
| This compound alone | Minimal change | |
| Chemo + this compound | Significant increase | |
| Table 3: Expected results from an apoptosis assay. A significant increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent treatments would indicate that this compound enhances chemotherapy-induced apoptosis in resistant cells. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for studying drug resistance with this compound and the logical relationships of its mechanism of action.
Critical Considerations
-
Off-Target Effects: As this compound is known to inhibit other kinases, it is essential to include control experiments. This could involve using other, more specific JNK inhibitors (like JNK-IN-8) for comparison or using siRNA to specifically knock down JNK expression to confirm that the observed effects are indeed JNK-dependent.
-
Cell Line Specificity: The role of the JNK pathway can be highly context- and cell-type-specific. Results obtained in one cell line may not be generalizable to others.
-
Dose and Time Dependence: The effects of this compound and chemotherapeutic agents are likely to be dose- and time-dependent. It is crucial to perform dose-response and time-course experiments to identify the optimal experimental conditions.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the complex role of the JNK signaling pathway in drug resistance and to explore its potential as a therapeutic agent to overcome chemoresistance in cancer.
References
- 1. The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB and metastasis in irinotecan (CPT-11)-resistant LoVo colon cancer cells by thymoquinone via JNK and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of JNK-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNK-IN-11. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary intended targets?
This compound is a potent, covalent inhibitor of c-Jun N-terminal kinases (JNK). It belongs to a class of inhibitors developed from the structure-activity relationship (SAR) studies of its precursor, JNK-IN-8.[1] The primary intended targets of this compound are the three JNK isoforms: JNK1, JNK2, and JNK3.[2] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are involved in cellular responses to stress, inflammation, apoptosis, and cell proliferation.[3][4][5] this compound forms a covalent bond with a conserved cysteine residue located near the DFG motif within the JNK activation loop.[6]
Q2: What are the known potential off-target effects of this compound?
While developed as a JNK inhibitor, this compound has been observed to have a broader kinase selectivity profile compared to other inhibitors in its class, such as JNK-IN-8.[2] Cellular pathway profiling has revealed that this compound can potently inhibit the phosphorylation of key proteins in other signaling pathways. Specifically, it has been shown to block the phosphorylation of Erk1/2, Rsk1, Msk1, and p38, indicating off-target activity against kinases upstream of these nodes.[2] This suggests that researchers using this compound should be cautious and interpret results in the context of these potential off-target effects.
Q3: How can I experimentally determine if an observed cellular effect is due to on-target JNK inhibition or a potential off-target effect of this compound?
To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a Structurally Different JNK Inhibitor: Compare the effects of this compound with another selective JNK inhibitor that has a different chemical scaffold (e.g., CC-930).[6] If the biological effect is replicated, it is more likely to be an on-target JNK-mediated effect.
-
Rescue Experiments: Use genetic approaches, such as siRNA or CRISPR-Cas9 to knock down JNK isoforms. If the phenotype of JNK knockdown mimics the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Phospho-protein Analysis: Perform western blotting or quantitative mass spectrometry to analyze the phosphorylation status of known JNK substrates (e.g., c-Jun) and known off-target pathway proteins (e.g., ERK, p38).[2] This can confirm both on-target engagement and off-target activity in your experimental system.
Troubleshooting Guide
Issue: I am using this compound to study JNK signaling, but I am observing unexpected inhibition of the ERK and p38 MAPK pathways.
Explanation: This is a documented off-target effect of this compound.[2] Due to its broadened kinase selectivity profile, this compound can inhibit other kinases in addition to JNK. The inhibition of ERK and p38 phosphorylation suggests that this compound may be acting on one or more upstream kinases in those cascades.
Solution:
-
Confirm the effect: Verify the inhibition of p-ERK and p-p38 using western blotting.
-
Use a more selective inhibitor: As a control, repeat the key experiment using JNK-IN-8, which has been shown to be more selective for JNK and does not block MSK1 and p38 phosphorylation.[2]
-
Attribute findings carefully: When publishing data obtained with this compound, it is crucial to acknowledge its potential off-target activity against the ERK and p38 pathways and to interpret the data accordingly.
Quantitative Data: Kinase Selectivity
Table 1: Summary of this compound On-Target and Off-Target Cellular Pathway Activity
| Pathway | Target Protein | Effect of this compound | Potency | Reference |
| On-Target Pathway | c-Jun | Potent inhibition of phosphorylation | High | [2] |
| Off-Target Pathway | Erk1/2 | Potent inhibition of phosphorylation | High | [2] |
| Off-Target Pathway | Rsk1 | Potent inhibition of phosphorylation | High | [2] |
| Off-Target Pathway | Msk1 | Potent inhibition of phosphorylation | High | [2] |
| Off-Target Pathway | p38 | Potent inhibition of phosphorylation | High | [2] |
Note: This table summarizes cellular pathway profiling results. The inhibition of downstream proteins like Erk1/2 and p38 is indicative of this compound's activity against upstream kinases that regulate them.
Experimental Protocols
Protocol 1: Validating Off-Target Effects via Cellular Western Blot Analysis
This protocol describes how to confirm the off-target activity of this compound on the ERK and p38 pathways in a cell-based assay.
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a dose-response range of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours). Include a positive control for pathway activation (e.g., Anisomycin or UV radiation for JNK/p38, EGF for ERK).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-c-Jun (On-target marker)
-
Total c-Jun
-
Phospho-p38 (Off-target marker)
-
Total p38
-
Phospho-ERK1/2 (Off-target marker)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in phosphorylation.
Protocol 2: Kinome-Wide Selectivity Profiling
To obtain a comprehensive understanding of this compound's off-targets, a kinome-wide profiling assay is the gold standard. Services like KINOMEscan® offer this as a fee-for-service.[7]
-
Assay Principle: This is a competition-based binding assay. An immobilized active-site directed ligand is used to bind kinases. Your compound (this compound) is added in solution to compete for binding to the kinases. The amount of kinase bound to the immobilized ligand is measured in the presence versus the absence of your compound.[7]
-
General Workflow:
-
Compound Submission: Provide the service vendor with a sample of this compound at a specified concentration and purity.
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases (typically >400).[8][9]
-
Data Analysis: The results are typically reported as '% Control' or '% Inhibition'. A low % control value indicates strong binding of your compound to the kinase.
-
Follow-up: For significant "hits," a dissociation constant (Kd) can be determined by running an 11-point dose-response curve to quantify the binding affinity.
-
Visualizations
Caption: Simplified JNK signaling cascade from stress stimuli to cellular response.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical model of this compound's on-target and off-target actions.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
JNK-IN-11 degradation and stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor, JNK-IN-11. The information provided is designed to address potential issues related to the degradation and stability of this compound in solution.
Quick Facts: this compound
| Property | Value | Reference |
| Target | JNK1, JNK2, JNK3 | [1] |
| IC₅₀ (JNK1) | 2.2 µM | [1] |
| IC₅₀ (JNK2) | 21.4 µM | [1] |
| IC₅₀ (JNK3) | 1.8 µM | [1] |
| Mechanism of Action | ATP-competitive | [1] |
Note: this compound is a more potent analog of the well-characterized covalent JNK inhibitor, JNK-IN-8. Much of the stability and handling information for JNK-IN-8 is considered relevant to this compound.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions. It is recommended to store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For other JNK inhibitors, stock solutions in DMSO are reported to be stable for up to 2-3 months at -20°C. |
| Degradation of this compound in aqueous media. | This compound has low solubility in aqueous media.[2] Prepare working dilutions in your final assay buffer or cell culture medium immediately before use. Minimize the time the compound spends in aqueous solution before being added to the cells. |
| Hydrolysis of the benzamide moiety. | The benzamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] Ensure the pH of your experimental buffers is neutral and stable. |
| Oxidation of the molecule. | While specific data for this compound is unavailable, similar heterocyclic compounds can be susceptible to oxidation. Protect stock solutions and the solid compound from excessive light and air exposure. |
| Interaction with components in the cell culture medium. | Serum proteins and other components in the medium can bind to small molecules, reducing their effective concentration. If possible, perform initial experiments in serum-free media to establish a baseline. |
Issue 2: Precipitation of the compound in stock or working solutions.
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen solvent. | The primary recommended solvent for this compound and its analogs is DMSO.[2] If using other solvents, ensure the concentration is below the saturation point. |
| "Salting out" in aqueous buffers. | When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate. To mitigate this, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. Avoid adding aqueous buffer directly to the DMSO stock. |
| Low temperature of the solution. | If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use. However, be cautious with heating as it may accelerate degradation. |
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture. For long-term storage, using a desiccant is recommended.[2]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. It is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This practice helps to prevent degradation that can be caused by repeated freeze-thaw cycles.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its analogs.[2]
Q3: How do I prepare working solutions of this compound in aqueous media for my experiments?
A3: Due to the low aqueous solubility of this compound, it is crucial to prepare working solutions immediately before use.[2] To do this, perform a serial dilution of your DMSO stock solution into your final aqueous buffer or cell culture medium. To avoid precipitation, add the DMSO stock to the aqueous solution while mixing vigorously. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, it is a general best practice for small molecules, especially those with heterocyclic rings like aminopyridines, to be protected from light to prevent potential photodegradation.[2] Store both solid compound and solutions in light-protected vials or tubes.
Q5: My experimental results are variable. Could this compound be degrading in my assay?
A5: Variability in results can be due to the instability of this compound in your experimental setup. As a covalent inhibitor, its stability is crucial for consistent activity. Consider the following:
-
Age of stock solution: Use freshly prepared stock solutions or aliquots that have been stored properly for a limited time.
-
Time in aqueous solution: Minimize the pre-incubation time of the compound in aqueous buffers before starting your experiment.
-
pH of the medium: Ensure the pH of your buffers and media is stable and within the neutral range.
-
Presence of reactive species: Components in your assay system could potentially react with and degrade this compound.
To assess stability in your specific experimental conditions, you can perform a control experiment where you pre-incubate this compound in your assay medium for the duration of your experiment before adding it to the cells or enzyme. A decrease in potency would suggest instability.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the intact this compound.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the specific buffer.
IV. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting JNK-IN-11 insolubility in media
Welcome to the technical support center for JNK-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a specific focus on its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNK).[1][2] It functions as a Type I ATP-competitive kinase inhibitor. This means it binds to the ATP-binding site of the JNK enzyme, preventing the transfer of phosphate from ATP to its target substrates.[1][2] this compound exhibits inhibitory activity against JNK1, JNK2, and JNK3 isoforms.[1][2]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound. This inherent property leads to low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment such as cell culture media, the compound can rapidly come out of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. Many cell lines can tolerate up to 1% DMSO for short-term experiments, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most common solvent for hydrophobic inhibitors, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, the solubility of this compound in these solvents may differ, and their cytotoxicity to your specific cell line must be evaluated. For many similar JNK inhibitors, solubility in ethanol is lower than in DMSO.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | 1. High final concentration of this compound: The desired concentration exceeds its solubility limit in the aqueous media. 2. Improper dilution technique: "Shock" precipitation from rapid dilution of DMSO stock. 3. High DMSO concentration in the final solution. | 1. Determine the kinetic solubility: Perform a serial dilution of your this compound stock in your specific cell culture medium to find the maximum soluble concentration (see Experimental Protocol section). 2. Use a serial dilution method: First, make intermediate dilutions of your concentrated DMSO stock in 100% DMSO. Then, add the final, lower concentration DMSO stock to your media with gentle vortexing. 3. Minimize final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.5%. This may require preparing a more concentrated initial stock if your desired this compound concentration is high. |
| Media becomes cloudy or a precipitate forms over time during incubation. | 1. Thermodynamic insolubility: The compound is slowly coming out of a supersaturated solution. 2. Interaction with media components: Components in the serum or media (e.g., proteins, salts) may be causing the compound to precipitate. 3. Temperature changes: Moving plates between the incubator and microscope can cause temperature fluctuations that affect solubility. | 1. Work below the thermodynamic solubility limit: This is the true equilibrium solubility and is often lower than the kinetic solubility. Consider reducing the working concentration of this compound. 2. Test in serum-free vs. serum-containing media: This will help identify if serum proteins are contributing to the precipitation. If so, you may need to add the inhibitor immediately before the experiment or consider alternative formulations. 3. Minimize temperature changes: Equilibrate all solutions to 37°C before mixing and minimize the time plates are outside the incubator. |
| Inconsistent experimental results or lower than expected potency. | 1. Precipitation of the inhibitor: The actual concentration of soluble this compound is lower than the intended concentration. 2. Degradation of the compound in aqueous media. | 1. Visually inspect for precipitation: Before and during your experiment, check for any visible precipitate. If observed, the results may not be reliable. Follow the steps above to improve solubility. 2. Prepare fresh working solutions: Prepare the final dilution of this compound in media immediately before adding it to your cells. Avoid storing the inhibitor in aqueous solutions for extended periods. |
Solubility of Structurally Similar JNK Inhibitors
| Inhibitor | Solvent | Solubility | Source |
| JNK Inhibitor IX | DMSO | ~30 mg/mL | Cayman Chemical[3] |
| JNK Inhibitor IX | DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | Cayman Chemical[3] |
| JNK Inhibitor V | DMSO | ~2 mg/mL | Cayman Chemical[4] |
| JNK Inhibitor VIII | DMSO | 10 mg/mL | Cayman Chemical[5] |
| JNK Inhibitor VIII | DMSO:PBS(pH 7.2) (1:2) | 0.3 mg/mL | Cayman Chemical[5] |
| SP 600125 | DMSO | 22.02 mg/mL (100 mM) | Tocris Bioscience[6] |
| Anisomycin | DMSO | 26.53 mg/mL (100 mM) | Tocris Bioscience[7] |
| Anisomycin | Ethanol | 13.27 mg/mL (50 mM) | Tocris Bioscience[7] |
| WNK-IN-11 | DMSO | 25 mg/mL | Cayman Chemical[8] |
| WNK-IN-11 | Ethanol | 3 mg/mL | Cayman Chemical[8] |
| WNK-IN-11 | DMF:PBS (pH 7.2) (1:10) | 0.1 mg/mL | Cayman Chemical[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (281.35 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM stock solution. c. Add the calculated volume of anhydrous, sterile DMSO to the vial. d. Vortex thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions (in DMSO): a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Perform serial dilutions of the 10 mM stock in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your experiment with a 1:1000 final dilution (0.1% DMSO), you would first dilute the 10 mM stock to 1 mM in DMSO.
-
Prepare the Final Working Solution (in Cell Culture Medium): a. Pre-warm your cell culture medium to 37°C. b. Add the appropriate volume of the intermediate DMSO dilution of this compound to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM. c. Visually inspect the solution for any signs of precipitation. d. Use the final working solution immediately.
Protocol 2: Visual Determination of Kinetic Solubility in Cell Culture Media
This protocol helps you determine the approximate maximum concentration at which this compound remains soluble in your specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Clear 96-well plate or microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions: a. In a 96-well plate, add 100 µL of your complete cell culture medium to each well. b. In the first well, add a volume of your this compound DMSO stock that corresponds to a high concentration (e.g., 2 µL of 10 mM stock for a 200 µM final concentration). Mix well by pipetting up and down. c. Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells. This will create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). d. Include a well with only medium and the highest concentration of DMSO used as a vehicle control.
-
Visual Inspection: a. Immediately after preparing the dilutions, visually inspect each well against a dark background for any signs of cloudiness or precipitate. A light source can aid in detection. b. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours or the duration of your experiment). c. After incubation, visually inspect the wells again for any precipitate that may have formed over time.
-
Determine Kinetic Solubility: a. The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound in your medium under these conditions. It is recommended to work at or below this concentration in your experiments.
Visualizations
JNK Signaling Pathway
The following diagram illustrates the core JNK signaling cascade, which is activated by various stress stimuli and leads to the phosphorylation of downstream targets, including the transcription factor c-Jun.
Caption: A simplified diagram of the JNK signaling pathway.
Experimental Workflow: Preparing this compound Working Solution
The following workflow illustrates the recommended steps for diluting a hydrophobic compound like this compound for use in cell culture experiments.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 7. Anisomycin | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
JNK-IN-11 Target Engagement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the confirmation of JNK-IN-11 target engagement in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).[1] It targets the three main JNK isoforms (JNK1, JNK2, and JNK3) by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[1] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated in response to various cellular stresses like inflammatory cytokines, ultraviolet irradiation, and heat shock.[2][3] Once activated, JNKs phosphorylate a host of proteins, most notably the transcription factor c-Jun, which then regulates gene expression involved in processes like cell proliferation, apoptosis, and inflammation.[2][4]
| Parameter | Value |
| Target | JNK1, JNK2, JNK3 |
| Mechanism | Type I ATP-competitive inhibitor[1] |
| Reported IC₅₀ | JNK1: 2.2 µM, JNK2: 21.4 µM, JNK3: 1.8 µM[1] |
Q2: How can I biochemically confirm that this compound is inhibiting JNK activity in my cells?
The most common and straightforward method is to measure the phosphorylation status of a primary JNK substrate, such as c-Jun, via Western blotting. Since JNK directly phosphorylates c-Jun at serine residues 63 and 73, successful inhibition of JNK by this compound will result in a dose-dependent decrease in the levels of phosphorylated c-Jun (p-c-Jun).[2][5]
Experimental Approach:
-
Treat your cells with a range of this compound concentrations.
-
Include a positive control (e.g., a known JNK activator like anisomycin or UV radiation) and a negative control (vehicle, e.g., DMSO).[6]
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
-
A decrease in the p-c-Jun/total c-Jun ratio will indicate target engagement and inhibition.[7][8]
Q3: How can I directly measure the physical binding of this compound to the JNK protein in cells?
To confirm the direct physical interaction between this compound and the JNK protein within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) is the gold-standard method.[9][10] This assay is based on the principle that when a ligand (this compound) binds to its target protein (JNK), it confers thermal stability to the protein.[9][11]
Experimental Approach:
-
Treat one sample of intact cells with this compound and another with a vehicle control.
-
Heat aliquots of the cell lysates from both treatments across a range of temperatures.
-
Upon heating, unbound proteins will denature and aggregate.
-
Separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Analyze the amount of soluble JNK remaining at each temperature point by Western blot.
-
Successful engagement is demonstrated if JNK in the this compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples.[12][13]
Q4: What are some common challenges and how can I troubleshoot my target engagement experiments?
Issue 1: No change in p-c-Jun levels after this compound treatment.
-
Troubleshooting:
-
Confirm JNK pathway activation: Ensure that the JNK pathway is active in your cell model under basal conditions or that you have stimulated it appropriately. Without JNK activity, you cannot measure its inhibition.
-
Check inhibitor concentration and incubation time: Titrate the concentration of this compound and optimize the treatment duration.
-
Antibody validation: Verify the specificity of your primary antibodies for p-c-Jun and total c-Jun using appropriate controls.
-
Issue 2: Inconsistent results in CETSA.
-
Troubleshooting:
-
Optimize heating time: The standard 3-minute heating time may need optimization for your specific cell line and target.[10]
-
Ensure rapid lysis and cooling: Perform lysis and subsequent cooling steps quickly to prevent protein degradation or refolding.
-
Check antibody quality: Use a high-quality antibody for JNK that provides a strong and specific signal in the Western blot.
-
Issue 3: Potential off-target effects.
-
Troubleshooting:
-
Assess selectivity: While this compound is reported to be selective, it's good practice to check for off-target effects.[1] You can do this by examining the phosphorylation status of key kinases in related pathways, such as p38 and ERK.[6][14]
-
Use multiple inhibitors: Compare the effects of this compound with another structurally different JNK inhibitor to ensure the observed phenotype is due to JNK inhibition.[15]
-
Signaling Pathway and Experimental Workflows
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis of p-c-Jun.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-c-Jun (Ser63)
This protocol details the steps to assess JNK inhibition by measuring the phosphorylation of its substrate, c-Jun.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or HepG2) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Starve cells in serum-free media for 4-6 hours, if required for your cell type to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce a robust p-c-Jun signal. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-c-Jun (Ser63) (e.g., 1:1000 dilution) and a loading control like β-actin (e.g., 1:5000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
To analyze total c-Jun, the membrane can be stripped and re-probed with an antibody for total c-Jun.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the p-c-Jun signal to total c-Jun or the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to confirm the direct binding of this compound to JNK.[9]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in a T175 flask.
-
Treat cells with a saturating concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour in the incubator.
-
-
Harvesting and Heating:
-
Harvest cells by scraping, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments). Include an unheated (RT) control.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Measure the protein concentration of the room temperature (RT) sample to ensure equal loading.
-
Perform a Western blot on the soluble fractions as described in Protocol 1, using a primary antibody specific for JNK1/2/3.
-
-
Data Analysis:
-
Quantify the band intensity for JNK at each temperature point.
-
For each treatment group, normalize the intensity of each heated sample to the unheated (RT) sample.
-
Plot the relative protein amount (%) against the temperature to generate thermal stabilization curves. A rightward shift in the curve for the this compound-treated sample compared to the vehicle indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition on JNK Mimics Silencing of Wnt-11 Mediated Cellular Response in Androgen-Independent Prostate Cancer Cells [mdpi.com]
Technical Support Center: JNK-IN-11 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNK-IN-11 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work.
Troubleshooting Guide: Unexpected Results with this compound
Unexpected outcomes can arise in any experimental setting. This guide provides insights into common issues encountered with this compound and offers systematic approaches to troubleshoot them.
| Observed Problem | Potential Cause | Recommended Action |
| 1. No Inhibition of c-Jun Phosphorylation (p-c-Jun) Observed | a. Inactive this compound: Improper storage or handling may have degraded the compound. | - Aliquot this compound upon receipt and store at -20°C, protected from light and moisture. - Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. - Test a new vial of the inhibitor. |
| b. Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to effectively inhibit JNK activity in your specific cell line. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 - 10 µM). - Perform a time-course experiment to identify the optimal treatment duration. | |
| c. Low Basal JNK Activity: The cell line used may have low endogenous JNK activity, making it difficult to detect a decrease in p-c-Jun levels. | - Stimulate cells with a known JNK activator (e.g., Anisomycin, UV radiation) to induce JNK activity before inhibitor treatment. - Use a more sensitive detection method or a different readout for JNK activity. | |
| d. Technical Issues with Western Blotting: Problems with antibody quality, protein transfer, or detection reagents can lead to inaccurate results. | - Validate the specificity of your primary antibodies for total JNK and p-c-Jun. - Include appropriate positive and negative controls in your Western blot. - Ensure efficient protein transfer and use a sensitive detection reagent. | |
| 2. Unexpected Cell Death or Cytotoxicity | a. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended cellular responses.[1][2][3] | - Perform a dose-response curve to identify the lowest effective concentration that inhibits JNK without causing significant cytotoxicity. - Use a more selective JNK inhibitor as a control if available. - Assess the phosphorylation status of known off-target kinases. |
| b. Cell Line-Specific Sensitivity: Some cell lines are inherently more sensitive to JNK inhibition, which can trigger apoptosis or cell cycle arrest.[4][5] | - Characterize the baseline sensitivity of your cell line to this compound. - Consider the genetic background of your cells (e.g., p53 status), which can influence the outcome of JNK inhibition.[5] | |
| c. Apoptosis Induction: JNK signaling can have both pro- and anti-apoptotic roles depending on the cellular context. Inhibition of a pro-survival JNK pathway can lead to cell death.[6][7] | - Perform assays to determine the mechanism of cell death (e.g., Annexin V/PI staining for apoptosis, analysis of caspase cleavage). - Investigate the role of JNK in your specific experimental model (pro-survival vs. pro-apoptotic). | |
| 3. Contradictory or Variable Results | a. Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can influence cellular signaling pathways. | - Maintain consistent cell culture conditions across all experiments. - Use cells within a defined passage number range. - Ensure consistent cell density at the time of treatment. |
| b. JNK Isoform-Specific Effects: this compound has different potencies for JNK1, JNK2, and JNK3.[8] The predominant JNK isoform in your cell type can influence the outcome. | - Determine the expression levels of JNK isoforms in your cell line. - Consider using isoform-specific inhibitors or genetic approaches (e.g., siRNA) to dissect the roles of individual JNKs. | |
| c. Crosstalk with Other Signaling Pathways: Inhibition of JNK can lead to compensatory activation of other pathways, such as p38 or ERK.[2] | - Analyze the activation status of other MAPK pathways (p38, ERK) following this compound treatment. - Consider the use of combination therapies to target multiple pathways if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). It binds to the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates, such as c-Jun.[8]
Q2: What are the IC50 values of this compound for the different JNK isoforms?
A2: The reported IC50 values for this compound are:
-
JNK1: 2.2 µM
-
JNK2: 21.4 µM
-
JNK3: 1.8 µM[8]
Q3: Is this compound selective for JNKs?
A3: this compound exhibits good selectivity over the closely related kinases p38α and Erk2.[8] However, like many kinase inhibitors, it may have off-target effects at higher concentrations. A study on a similar covalent JNK inhibitor, JNK-IN-7, showed binding to other kinases such as IRAK1, PIK3C3, PIP5K3, and PIP4K2C in a cellular context.[1] It is always recommended to perform dose-response experiments and consider potential off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Q5: What are the expected cellular effects of this compound treatment?
A5: The effects of this compound are highly context-dependent and can vary between cell types and experimental conditions. Common effects include:
-
Inhibition of c-Jun phosphorylation.
-
Modulation of apoptosis (either induction or inhibition).[6][7]
-
Induction of cell cycle arrest, often at the G2/M phase.[4][5]
-
Alterations in cell proliferation and viability.[9]
Q6: What positive and negative controls should I use in my experiments?
A6:
-
Positive Controls:
-
A known activator of the JNK pathway (e.g., Anisomycin, UV treatment) to ensure that the pathway is responsive in your system.
-
A cell line or experimental condition known to be sensitive to JNK inhibition.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
An inactive analog of the inhibitor, if available.
-
A cell line known to be resistant to JNK inhibition.
-
Experimental Protocols
Western Blot for Phospho-c-Jun (p-c-Jun)
This protocol describes the detection of phosphorylated c-Jun as a readout for JNK activity.
-
Cell Lysis:
-
Seed and treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analyze band intensities and normalize p-c-Jun levels to total c-Jun.
-
In Vitro JNK Kinase Assay
This assay measures the direct catalytic activity of JNK.
-
Immunoprecipitation of JNK (from cell lysates):
-
Lyse cells as described in the Western Blot protocol.
-
Add anti-JNK antibody to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and wash them three times with lysis buffer and twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., GST-c-Jun) and ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
-
MTT Addition:
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of JNK2 and JNK3 by JNK inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of JNK reduces G2/M transit independent of p53, leading to endoreduplication, decreased proliferation, and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. genesandcancer.com [genesandcancer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MAPK inhibitors, particularly the JNK inhibitor, increase cell death effects in H2O2-treated lung cancer cells via increased superoxide anion and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of JNK-IN-11 in long-term studies
This technical support center provides guidance on the use of JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, with a focus on minimizing cytotoxicity in long-term experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs).[1] It belongs to a class of ATP-competitive kinase inhibitors.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[2][3] By binding to the ATP-binding site of JNKs, this compound blocks their kinase activity, thereby preventing the phosphorylation of downstream targets such as c-Jun.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits differential inhibition across the JNK isoforms. The reported half-maximal inhibitory concentrations (IC50) are:
-
JNK1: 2.2 µM
-
JNK2: 21.4 µM
-
JNK3: 1.8 µM[1]
Q3: What are the potential causes of this compound cytotoxicity in long-term studies?
A3: Cytotoxicity in long-term studies with this compound can arise from several factors:
-
On-target toxicity: Prolonged inhibition of the JNK pathway, which is involved in cell survival and proliferation in certain contexts, can lead to apoptosis or cell cycle arrest.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, especially at higher concentrations, leading to unintended and toxic cellular responses.[2][4]
-
Compound instability: Degradation of the compound in cell culture media over time can lead to the formation of toxic byproducts.
-
Solvent toxicity: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic metabolites.
Q4: How can I prepare and store this compound to maintain its stability?
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | The chosen cell line is highly sensitive to JNK inhibition. | Perform a dose-response curve with a wider range of lower concentrations to identify a sub-toxic range. Consider using a different cell line if the therapeutic window is too narrow. |
| Initial cell viability is good, but significant cell death occurs after several days of treatment. | Cumulative toxicity from the compound or its metabolites. Compound instability in the culture medium. | Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration and remove potential toxic byproducts. |
| Inconsistent results between experiments. | Variability in compound preparation or cell culture conditions. | Ensure consistent preparation of this compound stock and working solutions. Standardize cell seeding density and other culture parameters. Include appropriate positive and negative controls in every experiment. |
| Observed phenotype does not align with expected effects of JNK inhibition. | Potential off-target effects of this compound. | Validate the on-target effect by assessing the phosphorylation status of a known JNK substrate (e.g., c-Jun) via Western blot. Consider using a structurally different JNK inhibitor as a control to see if the phenotype is consistent. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls. Prepare working solutions by diluting the stock solution in pre-warmed culture medium and vortexing thoroughly. |
Data Presentation
Table 1: Inhibitory Potency of this compound and a Structurally Related Compound
| Compound | Target | IC50 | Reference |
| This compound | JNK1 | 2.2 µM | [1] |
| JNK2 | 21.4 µM | [1] | |
| JNK3 | 1.8 µM | [1] | |
| JNK-IN-8 | JNK1 | 4.7 nM | |
| JNK2 | 18.7 nM | ||
| JNK3 | 1 nM |
Note: JNK-IN-8 is a structurally related, irreversible JNK inhibitor. This data is provided for comparative purposes.
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Studies
This protocol outlines a general method to determine the highest concentration of this compound that can be used in long-term cell culture experiments without causing significant cytotoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (for colorimetric or fluorescence-based assays) or fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment. Allow cells to adhere and stabilize overnight.
-
Prepare Serial Dilutions: The day after seeding, prepare a series of 2-fold serial dilutions of this compound in complete culture medium from your stock solution. The concentration range should be broad, spanning from well below to well above the reported IC50 values (e.g., 0.1 µM to 50 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Medium Refreshment: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). For long-term studies, it is crucial to refresh the medium with the respective treatments every 24-48 hours to maintain a consistent inhibitor concentration and nutrient supply.
-
Assess Cell Viability at Multiple Time Points: At regular intervals (e.g., 24h, 48h, 72h, and longer for chronic studies), assess cell viability using your chosen assay.
-
For MTT/XTT assays: Follow the manufacturer's protocol. Briefly, add the reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.
-
For live/dead staining: Follow the manufacturer's protocol. Stain the cells and visualize them using a fluorescence microscope. Quantify the percentage of live and dead cells.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control for each time point.
-
Plot cell viability (%) against the log of the this compound concentration for each time point.
-
Determine the highest concentration of this compound that results in minimal to no decrease in cell viability over the longest time point. This concentration can be considered the optimal non-toxic concentration for your long-term experiments.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
JNK-IN-11 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and irreversible inhibitor of JNK isoforms JNK1, JNK2, and JNK3. It functions as a Type I ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzyme. The inhibitor contains a reactive group that forms a covalent bond with a cysteine residue (Cys154 in JNK3) near the ATP-binding site, leading to irreversible inactivation of the kinase.[1] The thiophene ring of this compound makes hydrophobic contact with the gatekeeper methionine residue (Met-146).[2]
Q2: What are the reported IC50 values for this compound against the different JNK isoforms?
A2: The inhibitory potency of this compound varies across the JNK isoforms. The following table summarizes the reported IC50 values from in vitro kinase assays.
| Kinase Isoform | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
| (Data sourced from Selleck Chemicals) |
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Is this compound selective for JNK kinases?
A4: this compound demonstrates good selectivity for JNK kinases over many other kinases. However, like most kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to verify that the observed effects are due to JNK inhibition. A predecessor compound, JNK-IN-8, showed high selectivity and did not bind to IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[1] Researchers should always perform control experiments, such as using a structurally related but inactive compound or rescuing the phenotype by expressing a drug-resistant JNK mutant.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on potential variability between experimental batches.
Issue 1: Inconsistent or lower-than-expected inhibition of JNK activity.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C in single-use aliquots).
-
Prepare Fresh Stock Solutions: If there is any doubt about the stability of your current stock, prepare a fresh solution from the solid compound.
-
Avoid Repeated Freeze-Thaw Cycles: Use fresh aliquots for each experiment.
-
Possible Cause 2: Variability between batches of this compound.
-
Troubleshooting Steps:
-
Qualify New Batches: When receiving a new batch of this compound, it is best practice to perform a dose-response experiment to determine the IC50 in your specific assay system. Compare this to the IC50 obtained with a previous, validated batch.
-
Contact the Supplier: If you observe significant differences between batches, contact the supplier to inquire about their quality control data for the specific lot number. Key parameters to ask about include purity (by HPLC) and identity (by mass spectrometry).
-
Perform Analytical Chemistry: If significant discrepancies persist and impact your research, consider independent analytical verification of the compound's purity and identity.
-
Possible Cause 3: High ATP concentration in the assay.
-
Troubleshooting Steps:
-
Understand the Mechanism: this compound is an ATP-competitive inhibitor. The measured IC50 value will be influenced by the ATP concentration in your assay.
-
Standardize ATP Concentration: Ensure the ATP concentration is consistent across experiments. For in vitro kinase assays, using an ATP concentration close to the Km for JNK will provide a more accurate measure of the inhibitor's potency.
-
Report Assay Conditions: When reporting your results, always include the ATP concentration used in the assay.
-
Issue 2: Off-target effects observed in cellular assays.
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound that effectively inhibits JNK signaling (e.g., phosphorylation of c-Jun) in your cell system. Use the lowest effective concentration to minimize off-target effects.
-
Consult Kinome Profiling Data: If available, review broad kinase profiling data for this compound or similar compounds to identify potential off-target kinases.
-
Possible Cause 2: The observed phenotype is not due to JNK inhibition.
-
Troubleshooting Steps:
-
Use Control Compounds: Include a negative control (a structurally similar but inactive molecule) and a positive control (another known JNK inhibitor with a different chemical scaffold) in your experiments.
-
Perform Rescue Experiments: If possible, transfect cells with a mutant form of JNK that is resistant to this compound to see if this reverses the observed phenotype.
-
Use Genetic Approaches: Complement your inhibitor studies with genetic approaches like siRNA or CRISPR/Cas9 to knockdown JNK expression and confirm that the phenotype is indeed JNK-dependent.
-
Experimental Protocols
Protocol: Western Blot Analysis of c-Jun Phosphorylation
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, c-Jun, at Serine 63.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound
-
Stimulus for JNK activation (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-c-Jun (Ser63)
-
Rabbit anti-total c-Jun
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
JNK Activation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) in the continued presence of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading and total c-Jun levels, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control like GAPDH.
Visualizations
JNK Signaling Pathway
References
addressing compensatory signaling after JNK-IN-11 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNK-IN-11, a potent ATP-competitive inhibitor of JNK1, JNK2, and JNK3. The focus is on addressing the common issue of compensatory signaling that can arise following treatment, leading to unexpected results or the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the c-Jun N-terminal kinases JNK1, JNK2, and JNK3. It functions as a Type I ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzymes, preventing them from using ATP to phosphorylate their downstream substrates.[1] This effectively blocks the JNK signaling cascade.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound are:
This compound exhibits good selectivity over the closely related kinases p38α and Erk2.[1]
Q3: I'm observing a decrease in phosphorylated c-Jun as expected, but my cells are not undergoing apoptosis. Why might this be?
While JNK signaling is often associated with apoptosis, its role is highly context-dependent and can also promote cell survival.[3] If you are not observing the expected apoptotic phenotype, it is possible that compensatory signaling pathways have been activated in response to JNK inhibition. These pathways can bypass the block in JNK signaling to promote cell survival. Common compensatory pathways include the ERK/MAPK and PI3K/AKT signaling cascades.
Q4: What are the first steps I should take to investigate potential compensatory signaling?
The first step is to probe for the activation of other key signaling pathways that are known to have crosstalk with the JNK pathway. A good starting point is to perform a western blot analysis to check the phosphorylation status of key proteins in the ERK/MAPK and PI3K/AKT pathways, such as ERK1/2, p38, and AKT. An increase in the phosphorylation of these proteins following this compound treatment would suggest the activation of compensatory signaling.
Q5: Are there more advanced methods to get a broader view of the signaling changes in my cells?
Yes, for a more comprehensive analysis of signaling pathway alterations, you can use techniques like Reverse Phase Protein Arrays (RPPA). RPPA allows for the simultaneous quantification of a large number of total and phosphorylated proteins, providing a global snapshot of the signaling network in your cells.[4][5][6] This high-throughput method can help identify unexpected changes in signaling pathways that might not be obvious from a candidate-based approach.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on downstream target phosphorylation (e.g., c-Jun) | 1. this compound is not active. 2. Incorrect concentration of this compound used. 3. JNK pathway is not active in your cell model. | 1. Check the storage and handling of the compound. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm JNK pathway activation in your model system using a positive control (e.g., anisomycin treatment). |
| Decreased p-c-Jun, but no expected phenotype (e.g., apoptosis) | 1. Activation of compensatory survival pathways (e.g., ERK, AKT). 2. The role of JNK in your specific cellular context is pro-survival. | 1. Perform western blot analysis for key phosphorylated proteins in the ERK and AKT pathways (p-ERK, p-AKT). 2. Consider the cellular context and the specific stimuli used in your experiment. JNK's role can be dualistic. |
| Increased phosphorylation of ERK or AKT after treatment | Compensatory signaling is occurring. | 1. Use a combination of this compound and an inhibitor for the activated compensatory pathway (e.g., a MEK inhibitor for the ERK pathway or a PI3K/AKT inhibitor). 2. Perform a time-course experiment to understand the dynamics of the compensatory activation. |
| Variability in results between experiments | 1. Inconsistent cell culture conditions. 2. Inconsistent timing of this compound treatment. 3. Degradation of this compound. | 1. Standardize cell passage number, seeding density, and media conditions. 2. Ensure precise timing for all treatment and harvesting steps. 3. Prepare fresh aliquots of this compound from a stock solution for each experiment. |
Experimental Protocols
Western Blot Analysis of MAPK and AKT Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the JNK, ERK, and AKT signaling pathways following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Reverse Phase Protein Array (RPPA) for Global Signaling Analysis
RPPA is a high-throughput immunoassay for the quantification of total and post-translationally modified proteins in a large number of samples simultaneously.[4][5][7]
Workflow Overview:
-
Sample Preparation: Lyse cells treated with this compound and a vehicle control. Quantify the protein concentration.
-
Serial Dilution: Prepare serial dilutions of each protein lysate.
-
Array Printing: Use a robotic arrayer to spot the diluted lysates onto nitrocellulose-coated slides.
-
Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that targets a single protein or a specific phosphorylation site.
-
Secondary Antibody and Detection: A labeled secondary antibody and a signal amplification system are used to generate a signal at each spot.
-
Scanning and Quantification: The slides are scanned, and the signal intensity of each spot is quantified.
-
Data Analysis: The data is normalized, and the relative protein abundance is determined across all samples. This allows for the identification of significant changes in protein expression or phosphorylation in response to this compound treatment.
Quantitative Data
The following tables present representative data that a researcher might observe when investigating compensatory signaling after JNK inhibition. This data is illustrative and based on the known crosstalk between the JNK and ERK/AKT pathways.
Table 1: Effect of this compound on JNK Pathway Activity
| Treatment | p-JNK (Normalized Intensity) | p-c-Jun (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 0.25 | 0.30 |
| This compound (10 µM) | 0.10 | 0.15 |
Table 2: Compensatory Activation of ERK and AKT Pathways
| Treatment | p-ERK (Normalized Intensity) | p-AKT (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 2.50 | 1.80 |
Signaling Pathways and Workflows
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Caption: Compensatory activation of the ERK pathway following JNK inhibition.
Caption: Workflow for identifying compensatory signaling after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn:443 [molnova.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. Reverse phase protein arrays in signaling pathways: a data integration perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 6. Reverse Phase Protein Array (RPPA) | Creative Diagnostics [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of JNK Inhibitors: JNK-IN-11 vs. SP600125
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive and objective comparison of two widely used c-Jun N-terminal kinase (JNK) inhibitors: the covalent inhibitor JNK-IN-11 and the reversible ATP-competitive inhibitor SP600125. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | SP600125 |
| Mechanism of Action | Covalent, irreversible | Reversible, ATP-competitive |
| Potency | High cellular potency | Moderate biochemical potency |
| Selectivity | More selective than SP600125, but with known off-targets | Poor, inhibits a broad range of kinases |
| Mode of Inhibition | Forms a covalent bond with a non-catalytic cysteine | Competes with ATP at the binding site |
| Primary Use | As a potent cellular probe for JNK signaling | As a widely used, albeit non-selective, JNK inhibitor in initial studies |
Mechanism of Action
This compound is a potent and selective covalent inhibitor of JNK. It contains an acrylamide "warhead" that forms an irreversible covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located outside of the ATP-binding pocket. This covalent modification leads to sustained inhibition of JNK activity.
In contrast, SP600125 is a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of JNK, competing with the endogenous ATP molecule. This reversible interaction means that its inhibitory effect can be overcome by high intracellular concentrations of ATP.
Potency and Efficacy
Quantitative data on the inhibitory potency of this compound and SP600125 are summarized below. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency (IC50/Ki)
| Inhibitor | JNK1 (IC50/Ki) | JNK2 (IC50/Ki) | JNK3 (IC50/Ki) |
| This compound | ~30 nM (cellular EC50 in HeLa) | - | - |
| SP600125 | 40 nM (IC50) | 40 nM (IC50) / 0.19 µM (Ki) | 90 nM (IC50) |
Note: Cellular EC50 for this compound reflects its potency within a cellular context, which is often more relevant for in-cell studies.
Table 2: Cellular Activity
| Inhibitor | Cell-Based Assay | Cellular Potency (IC50) |
| This compound | Inhibition of c-Jun phosphorylation (HeLa cells) | ~30 nM |
| SP600125 | Inhibition of c-Jun phosphorylation (Jurkat T cells) | 5-10 µM |
This compound demonstrates significantly higher potency in cellular assays compared to SP600125. This is likely due to its covalent mechanism of action, which leads to accumulation of the inhibited enzyme and is not subject to competition with high intracellular ATP concentrations.
Selectivity Profile
A critical consideration for any kinase inhibitor is its selectivity. The ideal inhibitor would only target the kinase of interest, minimizing off-target effects that can confound experimental results.
SP600125 is notoriously non-selective. While it inhibits JNK isoforms, it has been shown to inhibit a wide range of other kinases, some with even greater potency than its intended target. This broad activity profile makes it difficult to attribute observed cellular effects solely to JNK inhibition without further validation.
This compound , while more selective than SP600125, is not entirely specific for JNK. Kinome-wide profiling has revealed that it can also inhibit other kinases. However, its covalent nature and distinct binding site contribute to a more defined selectivity profile compared to the promiscuous nature of SP600125. Researchers using this compound should still consider potential off-target effects and employ appropriate controls.
Due to the lack of a head-to-head comparison in a single study, the following tables summarize available selectivity data from different sources.
Table 3: Selectivity of this compound (Representative Off-Targets)
| Off-Target Kinase | Inhibition |
| Erk1/2 | Potent inhibition of phosphorylation |
| Rsk1 | Potent inhibition of phosphorylation |
| Msk1 | Potent inhibition of phosphorylation |
| p38 | Potent inhibition of phosphorylation |
Table 4: Selectivity of SP600125 (Representative Off-Targets with similar or greater potency than JNK)
| Off-Target Kinase |
| Aurora kinase A |
| FLT3 |
| TRKA |
| MKK3 |
| MKK6 |
| PKB |
| PKCα |
| And many others |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against JNK in a biochemical assay.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or SP600125 dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and SP600125) in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant JNK enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the JNK substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the ability of inhibitors to block JNK activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
This compound or SP600125 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation. Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a loading control.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
Visualizations
Caption: JNK Signaling Pathway and Inhibition.
JNK-IN-11: A Comparative Guide to its Specificity Against Other MAPKs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor JNK-IN-11's specificity against other Mitogen-Activated Protein Kinases (MAPKs). The information presented is based on available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Overview of this compound
This compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). It demonstrates significant inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3. Understanding its selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects.
Quantitative Comparison of Kinase Inhibition
| Kinase Target | IC50 (µM) | Percent Inhibition (%) @ 10 µM | Notes |
| JNK1 | 2.2 | Not Reported | Potent inhibitor of JNK1. |
| JNK2 | 21.4 | Not Reported | Moderate inhibitor of JNK2. |
| JNK3 | 1.8 | Not Reported | Potent inhibitor of JNK3. |
| Erk1/2 | Not Reported | Potent Inhibition | Significant off-target activity observed. |
| Rsk1 | Not Reported | Potent Inhibition | Significant off-target activity observed. |
| Msk1 | Not Reported | Potent Inhibition | Significant off-target activity observed. |
| p38 | Not Reported | Potent Inhibition | Significant off-target activity observed. |
Data compiled from available literature. "Not Reported" indicates that specific quantitative values were not found in the reviewed sources, although qualitative descriptions of potent inhibition were present.
Experimental Protocols
The validation of this compound's specificity was primarily conducted through biochemical kinase assays and cellular pathway profiling.
Biochemical Kinase Inhibition Assay (KinomeScan™)
This method is used to determine the binding affinity of a compound against a large panel of kinases, providing a broad overview of its selectivity.
Experimental Workflow:
Caption: Workflow for KinomeScan™ Profiling.
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared, typically in DMSO.
-
Assay Plate Preparation: A panel of over 400 purified, human kinases are prepared.
-
Binding Assay: The kinase panel is incubated with this compound at a specified concentration (e.g., 10 µM). The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using a sensitive method such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor.
Cellular Pathway Analysis (Immunofluorescence Microscopy)
This cell-based assay is used to confirm the on-target and off-target effects of the inhibitor within a cellular context by measuring the phosphorylation of downstream substrates.
Experimental Workflow:
Caption: Cellular Pathway Analysis Workflow.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HEK293-IL1R) are cultured and then stimulated with an appropriate agonist (e.g., anisomycin) to activate the JNK pathway, in the presence or absence of this compound.
-
Fixation and Permeabilization: Cells are fixed to preserve cellular structures and then permeabilized to allow antibodies to enter the cell.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-c-Jun). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the intensity of the fluorescence is quantified to determine the level of protein phosphorylation. This allows for the assessment of on-pathway (JNK) and off-pathway (e.g., ERK, p38) inhibition.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway and its relationship with other MAPK pathways, highlighting the points of potential cross-reactivity for inhibitors like this compound.
Caption: JNK Signaling Pathway and Inhibitor Action.
Conclusion
This compound is a potent inhibitor of JNK1 and JNK3, with moderate activity against JNK2. However, experimental evidence indicates that this compound possesses a broadened kinase selectivity profile, exhibiting significant off-target inhibition of other MAPK pathways, including the ERK and p38 cascades. This lack of high specificity should be a critical consideration for researchers using this compound. For studies requiring highly selective JNK inhibition, it is advisable to use this compound in conjunction with other, more specific inhibitors or genetic approaches to validate findings. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own validation studies.
JNK-IN-11 in the Landscape of Covalent JNK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of JNK-IN-11 with other notable covalent inhibitors of c-Jun N-terminal kinases (JNK). The information is compiled from peer-reviewed research and is intended to assist in the selection and application of these pharmacological tools. This document outlines their biochemical and cellular activities, isoform selectivity, and the experimental methodologies used for their characterization.
Introduction to Covalent JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in various diseases, making it an attractive target for therapeutic intervention. Covalent inhibitors offer a unique mechanism of action by forming a permanent bond with a specific residue in the target protein, often leading to prolonged and potent inhibition. In the case of JNKs, these inhibitors typically target a conserved cysteine residue within the ATP-binding pocket.[3][4] This guide focuses on this compound and compares its performance with other well-characterized covalent JNK inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the reported efficacy of this compound and other key covalent JNK inhibitors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of Covalent JNK Inhibitors
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes |
| JNK-IN-8 | 4.7 | 18.7 | 1 | A potent, irreversible pan-JNK inhibitor.[5][6] |
| YL5084 | 2173 | 70 | 84 | A covalent inhibitor with selectivity for JNK2 and JNK3 over JNK1.[7] |
IC₅₀ values for JNK-IN-8 are from biochemical assays.[5][6] IC₅₀ values for YL5084 are from biochemical assays.[7]
Table 2: Cellular Activity of Covalent JNK Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC₅₀ (nM) | Notes |
| This compound | HeLa | TR-FRET | ~30 | A potent cellular inhibitor of JNK activity.[3] |
| This compound | A375 | Single-cell microscopy | ~10 | [3] |
| JNK-IN-8 | HeLa | TR-FRET | 486 | [8] |
| JNK-IN-8 | A375 | Single-cell microscopy | 338 | [8] |
Cellular IC₅₀ values represent the concentration required to inhibit c-Jun phosphorylation in cells. This compound is noted to be a more potent cellular inhibitor than its predecessor, JNK-IN-8.[3]
Table 3: Kinetic Parameters for Covalent JNK Inhibitors
| Inhibitor | Target | k_inact_/K_I_ (M⁻¹s⁻¹) | Notes |
| YL5084 | JNK1 | 335 | Exhibits a 20-fold higher k_inact_/K_I_ for JNK2 compared to JNK1, indicating a faster rate of covalent modification and/or higher initial binding affinity for JNK2.[9][10] |
| YL5084 | JNK2 | 7166 | [9][10] |
k_inact_/K_I_ is a measure of the covalent modification efficiency.
JNK Signaling Pathway and Inhibitor Mechanism
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself.[1][2] Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in diverse cellular responses.[11][12]
Covalent inhibitors like this compound function by forming an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site of JNK. This covalent modification locks the inhibitor in place, leading to sustained inactivation of the kinase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of this compound and its counterparts.
Biochemical Kinase Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified JNK enzyme.
Objective: To quantify the potency of an inhibitor in a cell-free system.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., biotinylated ATF2 peptide)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagents (e.g., AlphaScreen™ GST Detection Kit or similar)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme and substrate in kinase buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m_ for the respective JNK isoform.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol (e.g., AlphaScreen beads).
-
Incubate to allow for signal development.
-
Read the plate on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to measure the binding of an inhibitor to its target kinase within living cells.
Objective: To quantify the apparent cellular affinity of a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for JNK-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminescence plate reader with 450 nm and >600 nm filters
Procedure:
-
Transfect HEK293 cells with the JNK-NanoLuc® expression vector and plate in 96-well plates.
-
After 24 hours, prepare a solution of the NanoBRET™ Tracer in Opti-MEM®.
-
Add the tracer solution to the cells.
-
Add the test inhibitor at various concentrations to the cells. Include a DMSO-only control.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Convert the ratios to milliBRET units (mBU) and plot against the logarithm of the inhibitor concentration to determine the cellular IC₅₀.
Determination of k_inact_/K_I_ for Covalent Inhibitors
This protocol provides a method to determine the second-order rate constant for covalent inhibitor inactivation of a kinase.
Objective: To quantify the efficiency of covalent bond formation.
Materials:
-
Purified JNK enzyme
-
Kinase buffer
-
ATP
-
Substrate
-
Test inhibitor at various concentrations
-
Detection reagents
-
Microplate reader
Procedure:
-
Incubate the JNK enzyme with various concentrations of the covalent inhibitor for different time points.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it to stop the covalent reaction.
-
Measure the residual enzyme activity of each aliquot using a standard kinase assay (as described in the biochemical IC₅₀ protocol).
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration that gives half-maximal inactivation (K_I_).
-
Calculate the second-order rate constant as k_inact_/K_I_.
Conclusion
This compound is a potent, cell-permeable covalent inhibitor of JNK kinases. Comparative data indicates that this compound exhibits superior cellular potency to its predecessor, JNK-IN-8. While JNK-IN-8 is a pan-JNK inhibitor, newer covalent inhibitors like YL5084 have been developed with isoform-selective profiles, offering more specific tools for dissecting the distinct roles of JNK1, JNK2, and JNK3. The choice of inhibitor will depend on the specific research question, with this compound being a valuable tool for potent, broad-spectrum JNK inhibition in cellular contexts. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other covalent JNK inhibitors.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
JNK-IN-11 in Triple-Negative Breast Cancer: A Comparative Guide to JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Triple-negative breast cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a promising therapeutic target in TNBC, playing a crucial role in tumor progression, cell survival, and metastasis. This guide provides a comparative analysis of JNK-IN-11, a potent JNK inhibitor, against other notable JNK inhibitors, supported by experimental data to inform preclinical research and drug development in TNBC.
Overview of JNK Inhibition in TNBC
The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is frequently activated in TNBC and is associated with poor prognosis. JNK signaling can be triggered by various cellular stresses and inflammatory cytokines, leading to the activation of transcription factors like c-Jun, which in turn regulate genes involved in cell proliferation, apoptosis, and invasion.[1] Inhibition of the JNK pathway is therefore a rational strategy to counteract TNBC progression.
Comparative Analysis of JNK Inhibitors
This section compares the performance of this compound and its close analogue, JNK-IN-8, with other well-known JNK inhibitors, focusing on their efficacy in TNBC models.
This compound and JNK-IN-8
This compound and its closely related compound, JNK-IN-8, are irreversible, covalent inhibitors of all three JNK isoforms (JNK1, JNK2, and JNK3).[2] They are noted for their high potency and selectivity compared to earlier generations of JNK inhibitors.[3]
Mechanism of Action: JNK-IN-8 has been shown to suppress TNBC growth by inducing lysosome biogenesis and autophagy through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[4] This unique mechanism of action sets it apart from other inhibitors that primarily function through competitive ATP inhibition. Furthermore, JNK-IN-8 sensitizes TNBC cells to other targeted therapies, such as the EGFR/HER2 inhibitor lapatinib, by promoting apoptosis.[3]
SP600125
SP600125 is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. While it has been widely used in JNK research, it is known to have off-target effects and is less selective than JNK-IN-8.[3][5]
Other Investigational JNK Inhibitors
-
BMS-986360: A reversible, orally active pan-JNK inhibitor currently under investigation in clinical trials for advanced solid tumors. Preclinical data in TNBC models, often in combination with other agents, is emerging.
-
CC-401: A direct JNK inhibitor that has been shown to reduce lung metastases in a 4T1 TNBC syngeneic mouse model, although it did not affect primary tumor growth.[6][7]
Performance Data: JNK-IN-8 vs. Other Inhibitors in TNBC
The following tables summarize the available quantitative data for JNK-IN-8 and other JNK inhibitors in TNBC models. Direct head-to-head comparative studies are limited; therefore, data is compiled from various independent studies.
Table 1: In Vitro Efficacy of JNK Inhibitors in TNBC Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| JNK-IN-8 | MDA-MB-231 | Cell Viability | IC50 | ~2.7 µM | [8] |
| MDA-MB-468 | Cell Viability | IC50 | ~1.6 µM | [8] | |
| HCC70 | Cell Viability | IC50 | 0.19 µM | [9] | |
| BT-20 | Cell Viability | IC50 | 0.23 µM | [9] | |
| MDA-MB-231, HCC1806 | Colony Formation | Inhibition | Concentration-dependent | [4] | |
| SP600125 | MDA-MB-231 | Cell Viability | Inhibition | Dose-dependent reduction | [10] |
| Breast Cancer Cell Lines | Cell Viability | Inhibition | Reduced viability in DOX-resistant cells | [11] | |
| Biochemical Inhibition | |||||
| JNK-IN-8 | JNK1 | Kinase Assay | IC50 | 4.67 nM | [12] |
| JNK2 | Kinase Assay | IC50 | 18.7 nM | [12] | |
| JNK3 | Kinase Assay | IC50 | 0.98 nM | [12] | |
| SP600125 | JNK1 | Kinase Assay | IC50 | 40 nM | [13] |
| JNK2 | Kinase Assay | IC50 | 40 nM | [13] | |
| JNK3 | Kinase Assay | IC50 | 90 nM | [13] |
Table 2: In Vivo Efficacy of JNK Inhibitors in TNBC Animal Models
| Inhibitor | Animal Model | TNBC Model | Dosing | Primary Outcome | Result | Citation |
| JNK-IN-8 | Nude Mice | TNBC004 PDX | 20 mg/kg, i.p. | Tumor Growth | Significantly slowed tumor growth | [4] |
| C57BL/6 Mice | E0771 Syngeneic | 20 mg/kg, i.p. | Tumor Growth | Suppressed tumor growth (412 mm³ vs 1239 mm³ in control) | [14] | |
| Nude Mice | MDA-MB-231 Xenograft | 30 mg/kg | Tumor Growth | Suppressed tumor growth | [2] | |
| SP600125 | Nude Mice | JIMT-1 Xenograft | 30 mg/kg | Tumor Growth | Significantly longer time to reach 600 mm³ tumor size | [15] |
| CC-401 | BALB/c Mice | 4T1 Syngeneic | Not specified | Metastasis | Significantly reduced lung metastases | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
-
Cell Lines and Culture: TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, HCC70) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the JNK inhibitor (e.g., JNK-IN-8, SP600125) for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega) or MTT assay.[4][16][17] The luminescent or colorimetric signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Colony Formation Assay
-
Cell Seeding: TNBC cells are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with the JNK inhibitor for a specified period (e.g., 72 hours).
-
Recovery and Staining: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for an additional period (e.g., 3-7 days) until visible colonies form. Colonies are then fixed with methanol and stained with crystal violet.[4]
-
Quantification: The number of colonies is counted manually or using imaging software.
In Vivo Xenograft and Syngeneic Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft models with human TNBC cell lines (e.g., MDA-MB-231) or patient-derived xenografts (PDX). Immunocompetent mice (e.g., C57BL/6, BALB/c) are used for syngeneic models with murine TNBC cell lines (e.g., E0771, 4T1).
-
Tumor Implantation: A specific number of TNBC cells (e.g., 1.3 x 10^6 E0771 cells) are injected orthotopically into the mammary fat pad of the mice.[4]
-
Treatment: When tumors reach a palpable size (e.g., ~150 mm³), mice are randomized into treatment and control groups. The JNK inhibitor is administered at a specified dose and schedule (e.g., 20 mg/kg JNK-IN-8, intraperitoneally).[4][14]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) or JNK pathway activity (e.g., phospho-c-Jun).
Visualizing Key Pathways and Workflows
JNK Signaling Pathway in TNBC
Caption: Simplified JNK signaling pathway in TNBC and points of intervention by inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of JNK inhibitors in TNBC mouse models.
Conclusion
The available preclinical data strongly support the continued investigation of JNK inhibitors as a therapeutic strategy for triple-negative breast cancer. This compound and its analogue JNK-IN-8 demonstrate high potency and a favorable selectivity profile, with a unique mechanism of action involving the induction of lysosome biogenesis and autophagy. While direct comparative efficacy studies are needed, the existing evidence suggests that this compound/8 holds significant promise, potentially offering advantages over less selective inhibitors like SP600125. Further research, including combination studies and the identification of predictive biomarkers, will be crucial in translating the potential of JNK inhibition into clinical benefits for patients with TNBC.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through up-regulation of Notch1 via activation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib | Semantic Scholar [semanticscholar.org]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways [medsci.org]
- 17. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-11: A Comparative Guide to a Covalent JNK Inhibitor's Efficacy on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JNK-IN-11's Performance Against Alternative JNK Inhibitors
This guide provides a comprehensive analysis of this compound, a covalent inhibitor of c-Jun N-terminal kinase (JNK), and its validated effects on the downstream target c-Jun. To offer a thorough perspective, its performance is compared with other notable JNK inhibitors: the covalent inhibitor JNK-IN-8, the reversible ATP-competitive inhibitor SP600125, and the orally active inhibitor AS602801. This document summarizes key quantitative data, presents detailed experimental protocols for validation, and visualizes critical pathways and workflows to aid in the selection of the most appropriate research tools.
Comparative Analysis of JNK Inhibitor Potency
The efficacy of a kinase inhibitor is determined by both its direct interaction with the target kinase and its ability to modulate downstream signaling pathways within a cellular context. The following tables summarize the available biochemical and cellular potency data for this compound and its comparators.
Table 1: Biochemical Potency of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| This compound | 13 | 11.3 | N/A | Covalent |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Covalent, Irreversible |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive |
| AS602801 | 80 | 90 | 230 | Orally Active, ATP-competitive |
Table 2: Cellular Potency of JNK Inhibitors on Downstream c-Jun Phosphorylation
| Inhibitor | Cell Line | EC50/Effective Concentration | Notes |
| This compound | N/A | Data not available | - |
| JNK-IN-8 | HeLa | ~100 nM (IC50) | Inhibition of c-Jun phosphorylation.[1] |
| A375 | ~30 nM (IC50) | Inhibition of c-Jun phosphorylation.[1] | |
| SP600125 | Jurkat T cells | 5 - 10 µM (IC50) | Inhibition of c-Jun phosphorylation. |
| AS602801 | PANC-1 CSLCs | 7.5 µM | Transient inhibition of c-Jun phosphorylation observed.[2][3] |
Note: Direct comparison of cellular EC50 values is challenging due to variations in experimental conditions and cell lines used across different studies. The data presented for AS602801 reflects an effective concentration leading to transient inhibition, not a calculated EC50 value.
Visualizing the JNK Signaling Pathway and Experimental Validation
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the JNK signaling cascade, a typical workflow for validating JNK inhibitor efficacy, and the logical structure of this comparative guide.
Figure 1. Simplified JNK signaling pathway and the point of intervention for this compound.
Figure 2. General experimental workflow for validating the effect of a JNK inhibitor on c-Jun phosphorylation.
Figure 3. Logical flow for the comparative evaluation of JNK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key validation assays are provided below.
Western Blotting for Phospho-c-Jun (Ser63)
This protocol outlines the steps to assess the phosphorylation status of c-Jun at Serine 63, a direct downstream target of JNK, in cells treated with JNK inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A375, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-6 hours prior to stimulation.
-
Pre-treat cells with the desired concentrations of this compound or other JNK inhibitors for 1-2 hours.
-
Stimulate the JNK pathway by adding an agonist (e.g., 25 µg/mL Anisomycin for 30 minutes) or by UV irradiation (40 J/m² followed by a 30-minute recovery). Include appropriate vehicle controls.
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) (e.g., Cell Signaling Technology #9261) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
For a loading control, the membrane can be stripped and re-probed for total JNK or a housekeeping protein like GAPDH.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of JNK using a recombinant substrate.
1. Reagents and Setup:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
Recombinant c-Jun (or a peptide fragment containing Ser63/73) as a substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).
-
ATP solution.
-
This compound and other inhibitors at various concentrations.
2. Kinase Reaction:
-
In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and the c-Jun substrate.
-
Add the JNK inhibitor at the desired final concentration and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (the final concentration should be close to the Km for the specific JNK isoform, if known).
-
Incubate the reaction at 30°C for 20-30 minutes.
3. Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect the phosphorylated c-Jun.
-
Non-Radiometric (ELISA-based or Luminescent): Stop the reaction with an EDTA-containing buffer. The amount of phosphorylated substrate can be quantified using a phospho-specific antibody in an ELISA format or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with its protein target within the complex environment of a living cell.
1. Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
4. Detection of Soluble JNK:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble JNK in the supernatant by Western blotting, using an antibody against total JNK.
-
A successful target engagement by the inhibitor will result in a higher amount of soluble JNK at elevated temperatures compared to the vehicle-treated control, indicating thermal stabilization.
This comprehensive guide provides researchers with the necessary data and protocols to critically evaluate this compound and its utility in studying JNK signaling. The provided visualizations and detailed methodologies aim to facilitate informed decisions and the design of robust future experiments in the field of signal transduction and drug discovery.
References
- 1. The JNK inhibitor AS602801 Synergizes with Enzalutamide to Kill Prostate Cancer Cells In Vitro and In Vivo and Inhibit Androgen Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of JNK-IN-11 in Diverse Tumor Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11, and its performance across various tumor models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and offers visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent.
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway plays a pivotal, albeit complex, role in cancer, influencing cell proliferation, apoptosis, and survival.[1][2][3] Its dual function as both a tumor promoter and suppressor has made it a compelling target for cancer therapy.[1][2][3] this compound, a covalent JNK inhibitor, and its close analog JNK-IN-8, have demonstrated significant anti-tumor potential in a variety of preclinical cancer models.[4][5] This guide provides a comparative overview of the efficacy of this compound and other notable JNK inhibitors, including SP600125, AS601245, and CC-401, across different tumor types.
JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the regulation of numerous cellular processes. The pathway's complexity and context-dependent outcomes are crucial considerations in the development of targeted therapies.
Comparative In Vitro Efficacy of JNK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound's analog, JNK-IN-8, and other JNK inhibitors across various cancer cell lines. It is important to note that direct comparative studies for this compound are limited, and JNK-IN-8 data is presented as a close surrogate.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| JNK-IN-8 | Triple-Negative Breast Cancer | MDA-MB-231 | ~1000 (sensitizes to lapatinib) | [6] |
| Colorectal Cancer | Not Specified | Not Specified | [7] | |
| Leukemia | Not Specified | Not Specified | [7] | |
| SP600125 | JNK Isoforms | JNK1/2, JNK3 | 40, 90 | [2][3] |
| Head and Neck Squamous Cell Carcinoma | Various | Not Specified | [8] | |
| AS601245 | JNK Isoforms | JNK1, JNK2, JNK3 | 150, 220, 70 | [1] |
| Colon Cancer | Not Specified | Not Specified | [2] | |
| T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | [2] | |
| CC-401 | JNK Isoforms | Not Specified | 25-50 | [3] |
| Colon Cancer | SW620, HT29 | Not Specified (synergizes with oxaliplatin) | [3] |
In Vivo Efficacy in Tumor Models
Preclinical in vivo studies are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context. JNK-IN-8 has shown promising efficacy in murine xenograft models of triple-negative breast cancer (TNBC).
JNK-IN-8 in a Triple-Negative Breast Cancer (TNBC) Syngeneic Mouse Model
In a study utilizing E0771 and 4T1.2 TNBC syngeneic mouse models, administration of JNK-IN-8 led to a statistically significant reduction in tumor growth.[5] Furthermore, treatment with JNK-IN-8 was associated with a favorable modulation of the tumor microenvironment, characterized by a decrease in tumor-infiltrating regulatory T cells (Tregs) and an increase in CD8+ T cells.[5] This suggests that JNK inhibition may not only directly impact tumor cells but also enhance anti-tumor immunity.
Another study using an MDA-MB-231 human TNBC xenograft model demonstrated that the combination of JNK-IN-8 with the EGFR/HER2 inhibitor lapatinib significantly increased the survival of tumor-bearing mice.[6]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
A Comparative Guide: JNK-IN-11 vs. Genetic Knockdown of JNK
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as apoptosis, inflammation, and stress responses.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention and research.[1] Investigators seeking to probe JNK function have two primary methodologies at their disposal: pharmacological inhibition with small molecules like JNK-IN-11 and genetic suppression through techniques such as siRNA, shRNA, or CRISPR.
This guide provides an objective comparison of these approaches, presenting supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate tool for their scientific inquiries.
Mechanism of Action: A Tale of Two Strategies
This compound: The Pharmacological Approach
This compound is a potent, irreversible inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of JNK isoforms.[3] This mechanism of action effectively blocks the kinase activity of the JNK protein, preventing the phosphorylation of its downstream targets. One of the key advantages of this compound and similar inhibitors is the rapid and acute onset of inhibition, allowing for the study of immediate cellular responses to JNK pathway disruption.
Genetic Knockdown: The Molecular Biology Approach
Genetic knockdown methods aim to reduce or eliminate the JNK protein itself. These techniques can be broadly categorized:
-
RNA interference (RNAi): Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) are designed to be complementary to the messenger RNA (mRNA) of a specific JNK isoform (JNK1, JNK2, or JNK3).[4][5] This leads to the degradation of the target mRNA, thereby preventing the synthesis of the JNK protein. This process is termed "knockdown" because it typically reduces, rather than completely eliminates, protein expression.[6]
-
CRISPR/Cas9: This genome-editing tool can be used to introduce permanent mutations, such as insertions or deletions, into the JNK genes themselves.[7][8] These mutations can result in a non-functional protein or a complete loss of protein expression, a phenomenon known as "knockout."[6]
Data Presentation: Quantitative Comparison
The choice between a chemical inhibitor and genetic knockdown depends on the specific experimental goals, timeline, and desired level of target suppression. The following table summarizes the key characteristics of each approach.
| Feature | This compound (Pharmacological Inhibitor) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Target | JNK protein kinase domain | JNK mRNA (siRNA/shRNA) or JNK gene (CRISPR) |
| Mechanism | Covalent, irreversible inhibition of ATP binding | mRNA degradation (siRNA/shRNA) or permanent gene mutation (CRISPR)[6] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours or longer)[9] |
| Duration of Effect | Transient and reversible (depends on drug metabolism) | Transient (siRNA) or stable/permanent (shRNA/CRISPR)[6] |
| Specificity | Potent against all JNK isoforms; may have off-target effects on other kinases.[3][10] | Can be designed for high specificity to a single JNK isoform (e.g., JNK1 vs. JNK2).[4][5] |
| Completeness | Dose-dependent inhibition of kinase activity. | Partial reduction (knockdown) to complete ablation (knockout).[4][11] |
| Off-Target Concerns | Inhibition of other kinases.[3][10] | "Seed region" effects on unintended mRNAs (siRNA/shRNA); unintended genomic edits (CRISPR).[8][12] |
| Use Case | Acute studies, validating kinase activity, rapid pathway analysis. | Chronic studies, dissecting isoform-specific roles, creating stable cell lines.[6][10] |
Table 1. Comparative Analysis of this compound and Genetic Knockdown.
Mandatory Visualizations
Caption: The JNK signaling cascade and points of intervention.
Caption: Comparative experimental workflows.
Experimental Protocols
Protocol 1: Western Blotting for JNK Activity
This protocol is essential for validating the efficacy of both this compound and genetic knockdown by measuring the phosphorylation of JNK and its direct downstream target, c-Jun.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: After treatment (this compound) or knockdown, wash cells with ice-cold PBS and lyse on ice.[13]
-
Protein Quantification: Determine protein concentration of the lysates.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Membrane Transfer: Transfer proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. β-actin serves as a loading control.[15]
Protocol 2: siRNA-mediated Knockdown of JNK
This protocol outlines a general procedure for transient knockdown of a specific JNK isoform.
Materials:
-
JNK isoform-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Serum-free cell culture medium.[16]
-
Cells plated at 60-80% confluency in antibiotic-free medium.[16]
Procedure:
-
Preparation: One day before transfection, seed cells in a 6-well plate to reach 60-80% confluency on the day of transfection.[16]
-
siRNA-Lipid Complex Formation:
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Incubate the cells for 5-7 hours at 37°C.[16]
-
-
Post-Transfection: After incubation, add antibiotic-containing normal growth medium.
-
Analysis: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency by Western blot (Protocol 1) or qPCR.[9][17] Phenotypic assays can be performed during this time window. Studies show that a significant decrease in protein levels is often observed 48-72 hours after siRNA addition.[9][17]
Discussion and Recommendations
Choosing the Right Tool for the Job
-
This compound is ideal for experiments requiring rapid and reversible inhibition of JNK activity. It is particularly useful for confirming that the kinase activity of JNK is directly responsible for an observed phenotype and for studies on acute cellular signaling events. However, researchers must be cautious of potential off-target effects, as even selective inhibitors can interact with other kinases.[5][10]
-
Genetic knockdown offers superior specificity for individual JNK isoforms, which is crucial given that JNK1 and JNK2 can have distinct or even opposing functions.[10][18]
-
siRNA is well-suited for transient knockdown experiments to screen for the involvement of a particular JNK isoform in a cellular process.[19] A key caveat is the potential for off-target effects, where the siRNA silences unintended genes.[12] Using multiple siRNAs targeting different regions of the same mRNA is a standard control for this.
-
shRNA and CRISPR are the methods of choice for generating stable cell lines or animal models with long-term loss of JNK function.[5][10] While CRISPR can achieve a complete knockout, which is more definitive than a partial knockdown, it carries the risk of permanent off-target genomic mutations and may induce compensatory mechanisms that could mask the true function of the gene.[7][8][20]
-
References
- 1. mdpi.com [mdpi.com]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of the c-Jun-N-terminal kinase expression by siRNA inhibits MCF-7 breast carcinoma cell line growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 7. CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of basal JNK activity by small interfering RNAs enhances cisplatin sensitivity and decreases DNA repair in T98G glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of JNK-IN-11 and Alternative JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11, against other known JNK inhibitors. The assessment focuses on the therapeutic index, a critical measure of a drug's safety and efficacy. Due to the limited public availability of in vivo therapeutic index data for many research compounds, this guide leverages in vitro data—specifically, the ratio of cytotoxicity to kinase inhibitory potency (IC50)—as a primary surrogate for comparison.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The JNK signaling pathway is implicated in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[2] Its dysregulation is associated with various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK a significant therapeutic target.[1][2] JNK inhibitors function by blocking the activity of JNKs, thereby interrupting the signaling cascade that leads to inflammatory and stress responses.[1]
There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the brain, heart, and testes.[2] The development of isoform-selective inhibitors is a key goal in the field to minimize off-target effects and improve the therapeutic window.[3][4]
Comparative Analysis of JNK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of other widely studied JNK inhibitors against the three JNK isoforms.
| Compound | JNK1 IC50 | JNK2 IC50 | JNK3 IC50 | Selectivity Profile |
| This compound | 2.2 µM[5] | 21.4 µM[5] | 1.8 µM[5] | JNK1/3 selective over JNK2 |
| SP600125 | 40 nM[6] | 40 nM[6] | 90 nM[6] | Pan-JNK inhibitor |
| JNK-IN-8 | 4.7 nM[6] | 18.7 nM[6] | 1 nM[6] | Potent, irreversible pan-JNK inhibitor |
| AS602801 | 80 nM[6] | 90 nM[6] | 230 nM[6] | Pan-JNK inhibitor |
| Tanzisertib (CC-930) | 61 nM (Ki=44 nM)[6] | 5 nM (Ki=6.2 nM)[6] | 5 nM[6] | Potent pan-JNK inhibitor, selective over ERK1/p38α |
| BI-78D3 | 280 nM[6] | 280 nM[6] | 280 nM[6] | Pan-JNK inhibitor, >100-fold selective over p38α |
Note: Lower IC50 values indicate higher potency. Data for this compound is presented in micromolar (µM) units, while other compounds are in nanomolar (nM) units, indicating a significant potency difference. This table is for comparative purposes; direct comparison should be made with caution as experimental conditions may vary between studies.
From this data, this compound is a micromolar inhibitor, making it significantly less potent than other listed compounds like SP600125, JNK-IN-8, and Tanzisertib, which exhibit nanomolar potency. This compound shows some selectivity for JNK1 and JNK3 over JNK2.[5]
Assessing Therapeutic Index via In Vitro Cytotoxicity
For example, some studies have shown that inhibiting JNK signaling can sensitize cancer cells to chemotherapy, enhancing the cytotoxic effects of drugs like oxaliplatin in colon cancer cells.[8] The ideal JNK inhibitor would have a low IC50 against JNK in cancer cells and a high CC50 (half-maximal cytotoxic concentration) in normal cells, resulting in a favorable in vitro therapeutic index (CC50/IC50).
Visualized Pathways and Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, from extracellular stress signals to the activation of downstream transcription factors.
Caption: Simplified JNK signaling cascade and the point of therapeutic intervention.
Inhibitor Classification
JNK inhibitors can be classified based on their mechanism of action. This compound is a Type I ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase.[5] This is a common mechanism shared by many kinase inhibitors.
Caption: Classification of JNK inhibitors based on their mechanism of action.
Experimental Workflow for Assessing In Vitro Therapeutic Index
The diagram below outlines the standard experimental procedure for determining the in vitro therapeutic index of a kinase inhibitor.
Caption: Workflow for determining the in vitro therapeutic index of a JNK inhibitor.
Experimental Protocols
JNK Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against a JNK isoform using a luminescence-based assay that measures ADP production.
Principle: The amount of ADP formed in a kinase reaction is measured. ADP is converted to ATP, which is then used by a luciferase to generate a light signal. The signal intensity is proportional to kinase activity, and its reduction in the presence of an inhibitor indicates potency.[9]
Protocol:
-
Reagent Preparation: Dilute the recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3), substrate (e.g., ATF2 or a generic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[9][10]
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO, and then further dilute in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilution, the JNK enzyme, and a mixture of the substrate and ATP.[10]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.[10]
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add a Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes at room temperature.[9]
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cytotoxicity Assay (CC50 Determination)
This protocol outlines the MTT assay, a colorimetric method used to assess cell viability and determine the cytotoxic concentration of a compound.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Protocol:
-
Cell Seeding: Seed a non-cancerous cell line (e.g., a normal human fibroblast line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[11]
-
MTT Addition: Remove the media and add fresh serum-free media containing MTT solution (final concentration of ~0.5 mg/mL) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.
Conclusion
Assessing the therapeutic index is paramount in drug development. While this compound is a documented inhibitor of JNK1 and JNK3, its potency is in the micromolar range, substantially lower than many other developed JNK inhibitors.[5] A comprehensive evaluation of its therapeutic index would require direct comparative studies, including in vitro cytotoxicity assays on normal cell lines and subsequent in vivo efficacy and toxicology studies. Researchers should prioritize compounds with high potency (low nanomolar IC50) and a large selectivity window (high CC50/IC50 ratio) to maximize the potential for clinical success while minimizing toxicity.[3][7] The development of isoform-selective inhibitors remains a critical strategy to enhance the therapeutic potential of targeting the JNK pathway.[4]
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for JNK-IN-11
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, requires careful management throughout its lifecycle, from use in experiments to its final disposal. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and related materials.
Chemical and Safety Data Overview
| Compound | CAS Number | Hazards Identified | Disposal Considerations |
| JNK Inhibitor VIII | 894804-07-0 | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |
| JNK Inhibitor IX | 312917-14-9 | Causes skin and serious eye irritation. May cause respiratory irritation. | See Section 13 of the SDS for disposal information (general chemical waste procedures apply). |
| JNK Inhibitor I | Not Available | Not classified as a hazardous substance or mixture. | Follow standard laboratory procedures for non-hazardous chemical waste. |
| JNK Inhibitor XVI | 1410880-22-6 | Not classified as a hazardous substance or mixture. | Follow standard laboratory procedures for non-hazardous chemical waste. |
Given the potential for environmental toxicity, as seen with JNK Inhibitor VIII, it is recommended to manage all JNK inhibitors, including this compound, as hazardous chemical waste unless explicitly stated otherwise by the manufacturer's SDS.
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for laboratory chemical waste disposal from the National Institutes of Health (NIH) and the Environmental Protection Agency (EPA). Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
Phase 1: Preparation and Segregation
-
Identify Waste Streams: Determine all waste materials that have come into contact with this compound. This includes:
-
Unused or expired this compound (solid powder or in solution).
-
Aqueous and organic solvent solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).
-
Sharps (e.g., needles, syringes, scalpels).
-
-
Segregate Waste: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect aqueous waste containing this compound separately from organic solvent waste.
-
Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizers.[1]
-
Phase 2: Waste Collection and Labeling
-
Select Appropriate Containers:
-
Use leak-proof, chemically compatible containers for liquid waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is appropriate for the waste type (e.g., acid-resistant, solvent-safe).
-
For solid waste like contaminated gloves and labware, use a designated, durable plastic bag or container.
-
Contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Label Waste Containers Immediately:
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (avoid abbreviations).
-
For mixtures, list all constituents and their approximate concentrations.
-
The date when waste was first added.
-
The relevant hazard pictograms (e.g., "Harmful," "Hazardous to the Aquatic Environment").
-
-
Use your institution's official chemical waste tags if available.[1][2][3]
-
Phase 3: Storage and Disposal
-
Proper Storage:
-
Store waste containers in a designated satellite accumulation area within your laboratory.[4]
-
This area should be under the direct supervision of laboratory personnel and away from general traffic.
-
Ensure containers are securely closed at all times, except when adding waste.
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[5]
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
-
Arrange for Pickup:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for its disposal.[4][5]
-
Contact your institution's EHS office or hazardous waste management program to schedule a pickup.[6]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[6]
-
-
Decontamination of Empty Containers:
-
If a container held a significant amount of this compound, it may need to be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, remove or deface the original label before recycling or disposing of the empty container according to institutional policy.[7]
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
References
- 1. mwcog.org [mwcog.org]
- 2. orf.od.nih.gov [orf.od.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. gaiaca.com [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling JNK-IN-11
Essential Safety and Handling Guide for JNK-IN-11
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent c-Jun N-terminal kinase (JNK) inhibitor. The following procedures are designed to ensure the safe handling and logistical management of this compound in a laboratory setting.
Quantitative Data Summary
| Property | This compound | JNK Inhibitor IX | JNK Inhibitor VIII | JNK Inhibitor XVI |
| CAS Number | 676594-38-0 | 312917-14-9 | 894804-07-0 | 1410880-22-6 |
| Molecular Formula | Not specified | Not specified | Not specified | Not specified |
| Molecular Weight | Not specified | Not specified | Not specified | Not specified |
| IC50 (JNK1) | 2.2 µM[1] | Not specified | Not specified | Not specified |
| IC50 (JNK2) | 21.4 µM[1] | Not specified | Not specified | Not specified |
| IC50 (JNK3) | 1.8 µM[1] | Not specified | Not specified | Not specified |
| Appearance | Solid | Solid | Solid | Solid |
| Primary Hazards | Not specified | Skin irritation, serious eye irritation, may cause respiratory irritation[2] | Harmful if swallowed, very toxic to aquatic life with long lasting effects[3] | Not classified as hazardous |
| Storage | Store at -20°C (powder) or -80°C (in solvent)[3] | Store according to product insert | Store at -20°C (powder) or -80°C (in solvent)[3] | Store according to product insert |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation as seen with similar JNK inhibitors, a cautious approach to handling this compound is essential. The following is a step-by-step guide for safe operational procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form or preparing solutions, to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing: If working with the solid form, weigh the compound in a chemical fume hood to avoid inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Spills: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
-
Waste Characterization: this compound and its containers must be disposed of as chemical waste. Given that similar compounds are toxic to aquatic life, it is crucial to prevent release into the environment.[3]
-
Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all federal, state, and local environmental regulations. Do not dispose of down the drain.
Experimental Protocols and Signaling Pathway
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] They are activated in response to various stress stimuli, including inflammatory cytokines, heat shock, and osmotic stress.[4] JNKs, in turn, regulate a wide range of cellular processes such as proliferation, apoptosis, and survival.[4] this compound acts as an inhibitor in this pathway.
Caption: JNK signaling pathway with the inhibitory action of this compound.
General Experimental Workflow for JNK Inhibition Assay
The following workflow outlines a general procedure for assessing the inhibitory effect of this compound on JNK activity in a cell-based assay.
Caption: General workflow for a JNK inhibition cell-based assay.
Detailed Methodology for a JNK Inhibition Western Blot Assay
This protocol provides a more detailed, step-by-step methodology for the workflow described above.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 or HeLa) in appropriate media and conditions.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in cell culture media.
-
Aspirate the media from the cells and replace it with media containing this compound or a vehicle control (media with the same concentration of solvent).
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Stimulation of the JNK Pathway:
-
Prepare a stock solution of a JNK-activating stimulus (e.g., Anisomycin, UV radiation).
-
Add the stimulus to the cells at the desired final concentration and incubate for the appropriate time (e.g., 30 minutes for Anisomycin).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated c-Jun (a downstream target of JNK), total c-Jun, and total JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated c-Jun signal to the total c-Jun or total JNK signal to determine the extent of JNK inhibition by this compound.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
